molecular formula C17H30O2 B12722837 Ethocyn CAS No. 99778-68-4

Ethocyn

カタログ番号: B12722837
CAS番号: 99778-68-4
分子量: 266.4 g/mol
InChIキー: LQHMQGDIJRFYLV-VMTUKWTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethocyn is a patented, synthetic compound specifically developed for research into skin aging and cellular elastin production. Its primary research value lies in its unique mechanism of action as a non-steroidal anti-androgen and competitive inhibitor . This compound functions by blocking the binding of dihydrotestosterone (DHT) to its receptor in fibroblast skin cells . This inhibition is significant because DHT binding is a process that signals the nucleus to halt elastin production . By competitively inhibiting this pathway, this compound research has been shown to restore elastin production in skin cells to levels typically observed in youth . Clinical studies on the compound reported a mean increase of 100% in elastic tissue, with some subjects showing over 500% improvement, demonstrating a statistically significant effect (p<.001) . The biochemical research applications of this compound extend to studying the reversal of age-related skin changes, such as the loss of skin contour, firmness, and the formation of wrinkles . It is also a valuable tool for investigating the protection and prevention of elastin breakdown, particularly when formulated with an antioxidant network . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

99778-68-4

分子式

C17H30O2

分子量

266.4 g/mol

IUPAC名

(3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C17H30O2/c1-3-16(19-4-2)8-6-5-7-13-9-10-14-11-15(18)12-17(13)14/h13-14,16-17H,3-12H2,1-2H3/t13-,14+,16?,17+/m0/s1

InChIキー

LQHMQGDIJRFYLV-VMTUKWTFSA-N

異性体SMILES

CCC(CCCC[C@H]1CC[C@H]2[C@@H]1CC(=O)C2)OCC

正規SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OCC

製品の起源

United States

Foundational & Exploratory

Ethocyn's Mechanism of Action on DHT Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethocyn, a non-steroidal anti-androgen, has been identified as a competitive inhibitor of the dihydrotestosterone (B1667394) (DHT) receptor in dermal fibroblasts.[1] This inhibitory action is the cornerstone of its application in dermatology, primarily for its anti-aging effects. By blocking the binding of DHT to its receptor, this compound is proposed to upregulate the synthesis of elastin (B1584352), a key protein responsible for skin elasticity and resilience.[1][2] This technical guide provides an in-depth exploration of the known mechanism of action of this compound on DHT receptors, including detailed experimental protocols for assessing its efficacy and a proposed signaling pathway. While specific quantitative binding affinity data for this compound is not publicly available, this guide furnishes the methodologies required to determine such parameters.

Introduction to this compound and its Role as a DHT Receptor Antagonist

This compound, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a synthetic, non-steroidal molecule designed to counteract the effects of androgens in the skin.[1] Unlike steroidal anti-androgens, non-steroidal antagonists like this compound typically act as pure antagonists, blocking the androgen receptor (AR) without eliciting any partial agonist activity.[3] The primary target of this compound in the skin is the androgen receptor, to which the potent androgen dihydrotestosterone (DHT) binds.[1] DHT is known to play a role in various skin conditions, and its influence on the extracellular matrix, particularly the expression of elastin, is of significant interest in the context of skin aging.[4] By competitively inhibiting the binding of DHT to its receptor in fibroblasts, this compound is believed to mitigate the suppressive effects of androgens on elastin production, thereby promoting a more youthful skin phenotype characterized by increased firmness and elasticity.[1][2]

Quantitative Data on this compound's Interaction with DHT Receptors

A thorough review of the available scientific literature did not yield specific quantitative data for the binding affinity of this compound to the androgen receptor, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). However, clinical studies have demonstrated a statistically significant increase in elastin content in human skin following topical application of this compound at concentrations of 0.025% and 0.25%.[1]

To provide a framework for the quantitative assessment of this compound and other non-steroidal anti-androgens, the following table outlines the typical parameters measured in androgen receptor binding assays.

ParameterDescriptionTypical UnitsRelevance to this compound
IC50 The concentration of an inhibitor (e.g., this compound) that reduces the binding of a radiolabeled ligand to the androgen receptor by 50%.nM or µMA direct measure of the potency of this compound as a competitive inhibitor of the DHT receptor.
Ki The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex. It is a more absolute measure of binding affinity than IC50.nM or µMProvides a standardized value for this compound's binding affinity, allowing for comparison with other anti-androgens.
Bmax The maximum number of binding sites for the radiolabeled ligand on the androgen receptor in a given tissue or cell preparation.fmol/mg proteinUsed in Scatchard analysis to confirm the competitive nature of inhibition by demonstrating no change in Bmax in the presence of a competitive inhibitor like this compound.[5]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol provides a detailed methodology for determining the binding affinity of a test compound, such as this compound, for the androgen receptor.

Objective: To quantify the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor in rat prostate cytosol.[6]

Materials:

  • Rat prostate tissue

  • TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compound (this compound)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter[7]

Procedure:

  • Cytosol Preparation: Homogenize rat prostate tissue in ice-cold TEDG buffer. Centrifuge the homogenate at high speed to obtain a supernatant containing the cytosolic fraction with androgen receptors.[6]

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Cytosol and radiolabeled androgen.

    • Non-Specific Binding: Cytosol, radiolabeled androgen, and a saturating concentration of unlabeled R1881.

    • Competitive Binding: Cytosol, radiolabeled androgen, and varying concentrations of the test compound (this compound).[7]

  • Incubation: Incubate the tubes overnight at 4°C to allow binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.[5]

  • Quantification: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve.

Verhoeff-Van Gieson (VVG) Staining for Elastin Quantification

This protocol details the histological staining method used to visualize and quantify elastin fibers in skin biopsy samples.[8][9][10]

Objective: To stain elastic fibers in formalin-fixed, paraffin-embedded skin sections for subsequent quantitative analysis.

Materials:

  • Formalin-fixed, paraffin-embedded skin biopsy sections (5 µm)

  • Verhoeff's working solution (Alcoholic Hematoxylin, Ferric Chloride, Iodine)

  • 2% Ferric Chloride solution (for differentiation)

  • 5% Sodium Thiosulfate (B1220275)

  • Van Gieson's solution (counterstain)

  • Ethanol (B145695) (graded series)

  • Xylene

  • Mounting medium[8][11]

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[11]

  • Staining: Stain the sections in freshly prepared Verhoeff's working solution until the tissue is black.[8]

  • Differentiation: Differentiate the sections in 2% ferric chloride, monitoring microscopically until the elastic fibers are distinct and the background is gray.[9]

  • Iodine Removal: Treat with 5% sodium thiosulfate to remove excess iodine.[8]

  • Counterstaining: Counterstain with Van Gieson's solution to stain collagen red and other tissue elements yellow.[9]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.[11]

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software to quantify the area of black-staining elastic fibers relative to the total tissue area.

Signaling Pathways and Visualizations

Proposed Signaling Pathway for this compound's Action

The precise molecular pathway linking DHT receptor inhibition to increased elastin synthesis has not been fully elucidated for this compound. However, based on the known roles of androgens in skin and the regulation of gene expression, a plausible signaling cascade can be proposed. In the absence of an inhibitor like this compound, DHT binds to the androgen receptor in the cytoplasm of fibroblasts. This complex then translocates to the nucleus, where it can act as a transcription factor. It is hypothesized that the DHT-AR complex directly or indirectly represses the transcription of the tropoelastin gene (ELN). This compound, by competitively binding to the androgen receptor, prevents the binding of DHT and the subsequent nuclear translocation and transcriptional repression. This disinhibition allows for the increased expression of the tropoelastin gene, leading to the synthesis of tropoelastin monomers. These monomers are then secreted into the extracellular space, where they are cross-linked to form mature elastin fibers.

Ethocyn_Mechanism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Binds DHT_out DHT DHT_out->AR Binds Tropoelastin_secreted Tropoelastin Monomers Elastin_Fibers Mature Elastin Fibers Tropoelastin_secreted->Elastin_Fibers Cross-linking DHT_AR_complex DHT-AR Complex AR->DHT_AR_complex Ethocyn_AR_complex This compound-AR Complex (Inactive) AR->Ethocyn_AR_complex ELN_gene Tropoelastin Gene (ELN) DHT_AR_complex->ELN_gene Translocates & Represses Ethocyn_AR_complex->ELN_gene Prevents Repression Tropoelastin_mRNA Tropoelastin mRNA ELN_gene->Tropoelastin_mRNA Transcription Tropoelastin_mRNA->Tropoelastin_secreted Translation & Secretion

Caption: Proposed signaling pathway of this compound's action on elastin synthesis.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a typical workflow for a clinical study evaluating the effect of topical this compound on skin elastin content.

Experimental_Workflow cluster_Study_Design Study Design cluster_Sample_Processing Sample Processing & Analysis cluster_Data_Analysis Data Analysis Recruitment Patient Recruitment (e.g., Ages 40-65) Baseline Baseline Skin Biopsy (Control) Recruitment->Baseline Treatment Topical this compound Application (e.g., 0.25% twice daily for 8 weeks) Baseline->Treatment FollowUp Follow-up Skin Biopsy Treatment->FollowUp Fixation Formalin Fixation & Paraffin Embedding FollowUp->Fixation Sectioning Microtome Sectioning (5µm) Fixation->Sectioning Staining Verhoeff-Van Gieson Staining Sectioning->Staining Imaging Digital Microscopy Staining->Imaging Quantification Image Analysis Software (Elastin Area %) Imaging->Quantification Comparison Compare Elastin Content (Baseline vs. Follow-up) Quantification->Comparison Statistics Statistical Analysis (e.g., Paired t-test) Comparison->Statistics

Caption: Experimental workflow for a clinical trial of topical this compound.

Conclusion

This compound presents a targeted approach to mitigating the signs of skin aging by acting as a competitive inhibitor of the DHT receptor in dermal fibroblasts. While the direct quantitative binding affinity of this compound remains to be publicly disclosed, the established methodologies for androgen receptor binding assays provide a clear path for its determination. The observed increase in elastin content following topical application of this compound underscores the potential of this mechanism. The proposed signaling pathway, while requiring further validation, offers a logical framework for understanding how the antagonism of androgen action can lead to a more youthful extracellular matrix. Future research should focus on elucidating the precise molecular intermediates in this pathway and on conducting larger-scale clinical trials to further substantiate the long-term efficacy and safety of this compound for dermatological applications.

References

Ethocyn's Role in Stimulating the Elastin Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ethocyn and its role in the stimulation of the elastin (B1584352) synthesis pathway. This compound, a non-steroidal competitive inhibitor of the dihydrotestosterone (B1667394) (DHT) receptor in dermal fibroblasts, has demonstrated potential in increasing cutaneous elastin content, a key factor in skin elasticity and the mitigation of visible signs of aging. This document consolidates available quantitative data from clinical studies, details relevant experimental protocols, and presents visual representations of the proposed signaling pathway and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

The extracellular matrix (ECM) of the dermis is primarily composed of collagen and elastin fibers, which provide structural integrity and elasticity to the skin, respectively. With aging, the production of elastin, a protein encoded by the ELN gene, significantly decreases, leading to a loss of skin firmness and the formation of wrinkles.[1][2] this compound, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a synthetic compound that has been investigated for its potential to counteract this age-related decline in elastin.[1] This guide explores the molecular mechanism, experimental validation, and quantitative outcomes associated with this compound's effect on the elastin synthesis pathway.

Mechanism of Action: Competitive Inhibition of the Dihydrotestosterone (DHT) Receptor

The proposed mechanism of action for this compound is its function as a competitive inhibitor of the androgen receptor (AR) in dermal fibroblasts, specifically competing with the binding of dihydrotestosterone (DHT).[1][3] Androgens, such as DHT, are known to influence fibroblast activity.[4][5] While the complete downstream signaling cascade is an area of ongoing research, it is hypothesized that DHT binding to the AR in dermal fibroblasts leads to the repression of tropoelastin gene (ELN) transcription.

By competitively binding to the AR, this compound is believed to block this repressive signal, thereby allowing for the increased transcription of the ELN gene.[1] This leads to a subsequent increase in the synthesis of tropoelastin, the soluble precursor to elastin. The newly synthesized tropoelastin is then secreted into the extracellular space where it is cross-linked to form mature, functional elastin fibers, ultimately contributing to an increase in the skin's elastin content.[1]

Signaling Pathway Diagram

Ethocyn_Signaling_Pathway cluster_cell Dermal Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Elastin Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Binds DHT Dihydrotestosterone (DHT) DHT->AR Binds AR_active Active AR AR->AR_active Translocation AR_complex AR-Chaperone Complex AR_complex->AR Dissociation Repression Repression AR_active->Repression ELN_gene Tropoelastin Gene (ELN) Tropoelastin_mRNA Tropoelastin mRNA ELN_gene->Tropoelastin_mRNA Transcription Tropoelastin Tropoelastin (Soluble Precursor) Tropoelastin_mRNA->Tropoelastin Translation Repression->ELN_gene Elastin Elastin (Insoluble Fiber) Tropoelastin->Elastin Cross-linking Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial cluster_analysis Histological & Quantitative Analysis in_vitro In Vitro Studies (e.g., Fibroblast Cultures) binding_assay Competitive Binding Assay (this compound vs. DHT) in_vitro->binding_assay gene_expression Tropoelastin mRNA Expression Analysis binding_assay->gene_expression recruitment Subject Recruitment (n=20, 30-70 yrs) gene_expression->recruitment Informs Clinical Dosage & Design treatment Topical Application (0.25% & 0.025% this compound vs. Control) recruitment->treatment biopsy Punch Biopsy (2mm) treatment->biopsy staining Verhoeff-Van Gieson Staining biopsy->staining imaging Digital Microscopy staining->imaging quantification Image Analysis (Elastin Quantification) imaging->quantification statistics Statistical Analysis (p < 0.05) quantification->statistics

References

In-Depth Technical Guide: Ethocyn's Effect on Fibroblast Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, a nonsteroidal antiandrogen compound, has garnered attention for its potential role in skin anti-aging applications. Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in fibroblast cells. This interaction is reported to stimulate the production of elastin (B1584352), a key protein responsible for the elasticity and resilience of the skin. This technical guide provides a comprehensive overview of the effects of this compound on fibroblast cell cultures, summarizing available data, detailing experimental protocols, and visualizing the proposed signaling pathway.

Core Mechanism of Action

This compound, chemically identified as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, functions by competitively blocking the androgen receptor in fibroblasts from binding to dihydrotestosterone (DHT).[1] In the skin, DHT is known to downregulate the expression of genes responsible for producing extracellular matrix proteins, including elastin. By inhibiting the action of DHT, this compound is believed to upregulate the synthesis of tropoelastin, the soluble precursor to elastin, leading to an overall increase in elastin content within the dermal matrix.

Quantitative Data on this compound's Efficacy

Clinical studies have demonstrated the efficacy of topical this compound in increasing skin elastin content. While specific quantitative data from in-vitro fibroblast studies are not widely published, a key clinical trial provides valuable insights into its dose-dependent effects.

Treatment GroupConcentrationDuration of TreatmentOutcomeStatistical Significance
This compound0.25%60 daysIncrease in elastin contentP < 0.05
This compound0.025%60 daysIncrease in elastin contentP < 0.05
ControlVehicle60 daysNo significant changeN/A

Table 1: Summary of Clinical Trial Data on this compound's Effect on Skin Elastin Content.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to investigate the effects of this compound on fibroblast cell cultures.

Primary Human Dermal Fibroblast (HDF) Culture
  • Cell Source: Primary human dermal fibroblasts can be isolated from neonatal foreskin or adult skin biopsies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For experiments investigating hormonal effects, charcoal-stripped FBS should be used to eliminate confounding androgens.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA.

This compound Treatment of Fibroblast Cultures
  • Preparation of this compound Stock Solution: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Treatment of Cells: HDFs are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01%, 0.1%, 1% v/v from a stock solution). A vehicle control (medium with DMSO) must be included.

  • Duration of Treatment: The duration of treatment can vary depending on the endpoint being measured, typically ranging from 24 to 72 hours for gene expression studies and longer for protein deposition assays.

Quantification of Tropoelastin Gene Expression (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from this compound-treated and control HDFs using a commercial RNA isolation kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Real-time PCR is performed using primers specific for the human tropoelastin gene (ELN) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of tropoelastin mRNA is calculated using the ΔΔCt method.

Quantification of Insoluble Elastin Deposition (Fastin™ Elastin Assay)
  • Cell Lysis and Extraction: After treatment, the cell layers are washed with PBS. Insoluble elastin is then extracted by heating the cell layers in oxalic acid.

  • Elastin Quantification: The extracted elastin is quantified using a quantitative dye-binding assay, such as the Fastin™ Elastin Assay, which is specific for insoluble elastin. The absorbance is measured spectrophotometrically, and the amount of elastin is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Ethocyn_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fibroblast This compound This compound AR Androgen Receptor This compound->AR Inhibits binding DHT DHT DHT->AR Binds and activates ARE Androgen Response Element AR->ARE Binds and represses Elastin_Gene Tropoelastin Gene (ELN) ARE->Elastin_Gene Represses Tropoelastin Tropoelastin (Soluble) Elastin_Gene->Tropoelastin Transcription & Translation Elastin Elastin (Insoluble) Tropoelastin->Elastin Cross-linking (e.g., by LOX)

Proposed signaling pathway of this compound in fibroblasts.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Isolate & Culture Primary HDFs seed Seed HDFs in Culture Plates start->seed treat Treat with this compound (various concentrations) & Vehicle Control seed->treat rna_extraction RNA Extraction treat->rna_extraction protein_extraction Insoluble Elastin Extraction treat->protein_extraction rt_qpcr RT-qPCR for Tropoelastin mRNA rna_extraction->rt_qpcr fastin_assay Fastin™ Elastin Assay protein_extraction->fastin_assay

Experimental workflow for in-vitro analysis.

Conclusion

This compound presents a targeted approach to enhancing elastin production in fibroblasts by inhibiting the DHT signaling pathway. The available clinical data supports its efficacy in increasing skin elastin content. Further in-vitro studies employing the detailed protocols outlined in this guide are necessary to fully elucidate the quantitative dose-response relationship and the intricate molecular mechanisms at the cellular level. Such research will be invaluable for optimizing the therapeutic potential of this compound in dermatology and cosmetic science.

References

Ethocyn: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethocyn, a key ingredient in many cosmetic formulations, is recognized for its role in enhancing skin elasticity. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound (also known by its chemical name, Ethoxyheptyl Bicyclooctanone). Due to the proprietary nature of this cosmetic ingredient, some physicochemical data is based on computed values, and specific experimental protocols for its characterization are not publicly available. This document compiles the known structural information, predicted properties, and explores its proposed mechanism of action related to elastin (B1584352) synthesis. General experimental methodologies for determining key physicochemical parameters are also outlined to provide a comprehensive scientific context.

Chemical Structure and Identification

This compound is a bicyclic organic molecule with a distinct structure that contributes to its activity.[1][2]

  • IUPAC Name: (3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one[1]

  • Synonyms: Ethoxyheptyl Bicyclooctanone, 6-(5-Ethoxy-1-heptyl)bicyclo(3,3,0)octan-3-one, 2(1H)-Pentalenone, 4-(5-ethoxyheptyl)hexahydro-[1][3]

  • CAS Number: 99778-68-4[1]

  • Molecular Formula: C₁₇H₃₀O₂[1][2]

  • Molecular Weight: 266.42 g/mol [2]

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for formulation development and predicting its biological behavior. While specific experimental data for this compound is limited, the following table summarizes available and computed values.

PropertyValueSource
Molecular Weight 266.42 g/mol PubChem[2]
Molecular Formula C₁₇H₃₀O₂PubChem[1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP (calculated) 4.3PubChem[1]

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is not publicly available, the following are standard methodologies used to determine the key physicochemical properties listed above.

Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For pure crystalline solids, this range is typically narrow.

Boiling Point

The boiling point of a liquid is determined by distillation. The substance is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses at a steady rate is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be employed to prevent decomposition.

Solubility

Solubility is typically determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol) in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized. Spectrophotometric methods can also be used if the ionized and non-ionized forms of the molecule have different UV-Vis absorption spectra.

LogP (Octanol-Water Partition Coefficient)

The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method. A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water). An equal volume of the other solvent is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Proposed Mechanism of Action and Signaling Pathway

This compound is reported to enhance skin elasticity by stimulating the production of elastin fibers in dermal fibroblasts. While the precise molecular mechanism has not been fully elucidated in publicly available literature, the known signaling pathways of elastogenesis provide a strong basis for a proposed mechanism.

Elastin synthesis in fibroblasts is a complex process regulated by various growth factors and signaling cascades. Transforming growth factor-beta (TGF-β) is a key cytokine known to upregulate elastin gene expression. The binding of TGF-β to its receptor can activate intracellular signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which are known to be involved in regulating cell proliferation, differentiation, and protein synthesis. It is plausible that this compound may modulate one or more of these pathways to stimulate elastin production.

Another potential target is the Elastin Receptor Complex (ERC), a cell surface receptor that binds to elastin-derived peptides and can trigger intracellular signaling. It is conceivable that this compound could interact with this receptor or a related signaling component to initiate a cascade leading to increased elastin synthesis.

Ethocyn_Signaling_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., TGF-βR or ERC) This compound->Receptor Binds to or influences Fibroblast Fibroblast Cell Membrane Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K MEK MEK Ras->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Sp1) ERK->TranscriptionFactors Akt Akt PI3K->Akt Akt->TranscriptionFactors ElastinGene Elastin Gene (ELN) TranscriptionFactors->ElastinGene Activate mRNA Elastin mRNA ElastinGene->mRNA Transcription Tropoelastin Tropoelastin Synthesis mRNA->Tropoelastin Translation ElasticFibers Elastic Fiber Assembly Tropoelastin->ElasticFibers

Caption: Proposed signaling pathway for this compound-induced elastin synthesis.

Conclusion

This compound is a well-defined chemical entity with a specific molecular structure. While a complete, experimentally verified physicochemical profile is not publicly available, its identity is well-established. The proposed mechanism of action, centered on the stimulation of elastin synthesis in fibroblasts, is supported by the known biological pathways governing this process. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades directly modulated by this compound. This technical guide provides a foundational understanding for researchers and professionals in the fields of dermatology, cosmetic science, and drug development who are interested in the science behind this innovative ingredient.

References

An In-depth Technical Guide on the Synthesis and Purification of Ethoxyheptyl Bicyclooctanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic compounds are of significant interest in medicinal chemistry due to their rigid structures, which can allow for precise positioning of functional groups and lead to high-affinity interactions with biological targets. Ethoxyheptyl Bicyclooctanone, a novel bicyclo[2.2.2]octanone derivative, presents a promising scaffold for the development of new therapeutic agents. Its unique combination of a bicyclic core, a ketone functionality, and a long ether side-chain offers opportunities for diverse chemical modifications and the exploration of new structure-activity relationships.

This technical guide provides a comprehensive overview of a proposed synthetic route and a detailed purification strategy for Ethoxyheptyl Bicyclooctanone. The methodologies described herein are based on established principles of organic synthesis and chromatography, adapted for this specific molecule.

Synthesis of Ethoxyheptyl Bicyclooctanone

The proposed synthesis of Ethoxyheptyl Bicyclooctanone is a multi-step process commencing with a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations to introduce the ethoxyheptyl side-chain.

Synthetic Pathway

The overall synthetic workflow is depicted below. The synthesis starts with the readily available starting materials, 1,3-cyclohexadiene (B119728) and a custom-synthesized acrylate (B77674) dienophile.

Synthesis_Pathway A 1,3-Cyclohexadiene + (E)-3-(7-ethoxyheptoxy)acryloyl chloride B Diels-Alder Reaction A->B Toluene, 110 °C C Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivative B->C D Hydrogenation C->D H2, Pd/C E Bicyclo[2.2.2]octane-2-carboxylic acid derivative D->E F Conversion to Ketone E->F Organolithium reagent followed by hydrolysis G Ethoxyheptyl Bicyclooctanone F->G

Caption: Proposed synthetic pathway for Ethoxyheptyl Bicyclooctanone.

Experimental Protocol: Synthesis

Step 1: Diels-Alder Reaction

  • Materials: 1,3-cyclohexadiene, (E)-3-(7-ethoxyheptoxy)acryloyl chloride, Toluene.

  • Procedure: To a solution of (E)-3-(7-ethoxyheptoxy)acryloyl chloride (1.0 eq) in toluene, 1,3-cyclohexadiene (1.2 eq) is added. The reaction mixture is heated to 110 °C and stirred for 24 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

Step 2: Hydrogenation

  • Materials: Crude Diels-Alder adduct, Palladium on carbon (10% Pd/C), Ethyl acetate (B1210297), Hydrogen gas.

  • Procedure: The crude adduct is dissolved in ethyl acetate, and 10% Pd/C (5 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the saturated bicyclooctane derivative.

Step 3: Conversion to Ketone

  • Materials: Saturated bicyclooctane derivative, an appropriate organolithium reagent (e.g., methyllithium), Diethyl ether, Aqueous HCl.

  • Procedure: The saturated ester is dissolved in anhydrous diethyl ether and cooled to -78 °C. Methyllithium (2.2 eq) is added dropwise, and the reaction is stirred for 3 hours at -78 °C. The reaction is quenched by the slow addition of 1M aqueous HCl and allowed to warm to room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Ethoxyheptyl Bicyclooctanone.

Quantitative Data: Synthesis
StepProductStarting Material (g)Product (g)Yield (%)Purity (by GC-MS) (%)
1Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivative24.628.58592
2Bicyclo[2.2.2]octane-2-carboxylic acid derivative28.528.19895
3Ethoxyheptyl Bicyclooctanone (Crude)28.124.38288

Purification of Ethoxyheptyl Bicyclooctanone

The crude product is purified using a two-step chromatographic process to achieve high purity suitable for analytical and biological studies.

Purification Workflow

Purification_Workflow A Crude Ethoxyheptyl Bicyclooctanone B Flash Column Chromatography A->B Silica (B1680970) Gel, Hexane (B92381):Ethyl Acetate Gradient C Semi-pure Product B->C D High-Performance Liquid Chromatography (HPLC) C->D Reverse-phase C18, Acetonitrile (B52724):Water Gradient E Pure Ethoxyheptyl Bicyclooctanone D->E F Characterization (NMR, MS, IR) E->F

Caption: Purification workflow for Ethoxyheptyl Bicyclooctanone.

Experimental Protocol: Purification

Step 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate (starting from 98:2, gradually increasing to 90:10).

  • Procedure: The crude product is dissolved in a minimal amount of dichloromethane (B109758) and loaded onto the silica gel column. The column is eluted with the mobile phase gradient, and fractions are collected. Fractions containing the desired product (as determined by TLC analysis) are combined and concentrated.

Step 2: High-Performance Liquid Chromatography (HPLC)

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Procedure: The semi-pure product from column chromatography is dissolved in acetonitrile and injected into the HPLC system. The elution is monitored by a UV detector. The peak corresponding to Ethoxyheptyl Bicyclooctanone is collected, and the solvent is removed under reduced pressure to yield the final pure product.

Quantitative Data: Purification
Purification StepStarting Purity (%)Final Purity (%)Recovery (%)
Flash Column Chromatography889790
HPLC97>9985

Analytical Characterization

The structure and purity of the final product are confirmed by various analytical techniques.

Hypothetical Analytical Data
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 3.42 (t, J = 6.8 Hz, 2H), 2.50-2.40 (m, 1H), 2.35-2.25 (m, 2H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45-1.20 (m, 10H), 1.18 (t, J = 7.0 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 212.1, 71.5, 66.3, 48.9, 41.2, 38.5, 29.8, 29.4, 26.1, 25.8, 24.7, 22.6, 15.2.
Mass Spectrometry (ESI+) m/z 281.24 [M+H]⁺
Infrared (IR) ν 2925, 2855, 1720 (C=O), 1110 (C-O) cm⁻¹

Disclaimer: Ethoxyheptyl Bicyclooctanone is a novel compound, and the synthesis, purification, and analytical data presented here are hypothetical and for illustrative purposes. These protocols provide a strong starting point for the actual synthesis and purification of this and structurally related molecules. Experimental conditions may require optimization.

In vitro evaluation of Ethocyn's biological activity

Author: BenchChem Technical Support Team. Date: December 2025

< An in-depth analysis of the in vitro biological activity of Ethocyn, a proprietary anti-aging ingredient, reveals its primary mechanism of action revolves around the stimulation of elastin (B1584352) synthesis in dermal fibroblasts. This technical guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's effects at the cellular and molecular level.

Mechanism of Action: Enhancing Elastin Deposition

This compound, chemically identified as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a nonsteroidal compound.[1] Its principal biological activity is attributed to its role as a competitive inhibitor of dihydrotestosterone (B1667394) (DHT) receptor binding in cultured fibroblasts.[1] By blocking DHT receptors, this compound is proposed to modulate signaling pathways that ultimately lead to an increase in the production and deposition of elastin fibers, which are crucial for maintaining skin elasticity.

The process of elastogenesis is complex, involving the transcription of the tropoelastin gene (ELN), translation into the soluble precursor protein tropoelastin, and its subsequent assembly and cross-linking in the extracellular matrix to form insoluble, mature elastin.[2][3][4][5] While the precise signaling cascade initiated by this compound's interaction with DHT receptors remains to be fully elucidated, the net effect is an observed increase in elastin content in treated skin.

dot

Ethocyn_Mechanism_of_Action cluster_fibroblast Inside Fibroblast This compound This compound DHT_Receptor Dihydrotestosterone (DHT) Receptor This compound->DHT_Receptor Inhibits Signaling_Cascade Intracellular Signaling Cascade DHT_Receptor->Signaling_Cascade Modulates Fibroblast Dermal Fibroblast ELN_Gene Tropoelastin Gene (ELN) Transcription Signaling_Cascade->ELN_Gene Upregulates Tropoelastin Tropoelastin Synthesis ELN_Gene->Tropoelastin Elastin_Fiber Mature Elastin Fiber Deposition Tropoelastin->Elastin_Fiber Assembly & Cross-linking

Caption: Proposed mechanism of this compound action in dermal fibroblasts.

Quantitative Analysis of Elastin Production

In vitro and ex vivo studies have demonstrated a statistically significant increase in elastin content following treatment with this compound. A key study utilized human skin biopsies to quantify these changes.

Treatment GroupDurationMean Increase in Elastin Content (%)Statistical Significance (p-value)
0.025% this compound30 & 60 DaysData not specified, but noted as statistically significant< 0.05
0.25% this compound30 & 60 DaysData not specified, but noted as statistically significant< 0.05
Control30 & 60 DaysBaseline-

Note: The referenced study confirmed a statistically significant increase in elastin for both concentrations compared to the control group but did not provide specific mean percentage increases in the abstract.[1]

Experimental Protocols

To evaluate the in vitro biological activity of this compound, a series of established methodologies can be employed. The following protocols are standard in the field of dermatological and cosmetic science for assessing the effects of compounds on extracellular matrix protein synthesis.

Human Dermal Fibroblast Culture
  • Objective: To establish and maintain primary human dermal fibroblast cultures for subsequent experiments.

  • Methodology:

    • Obtain human skin biopsies (e.g., from cosmetic surgeries) with appropriate ethical approval and informed consent.

    • Isolate dermal fibroblasts by enzymatic digestion (e.g., with collagenase and dispase).

    • Culture the isolated fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency. Fibroblasts from early passages (2-8) are recommended for experiments to ensure phenotypic stability.[6]

Assessment of Tropoelastin Gene (ELN) Expression by RT-qPCR
  • Objective: To quantify the effect of this compound on the transcription of the tropoelastin gene.

  • Methodology:

    • Seed human dermal fibroblasts in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform real-time quantitative polymerase chain reaction (RT-qPCR) using primers specific for the human ELN gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative fold change in ELN gene expression using the ΔΔCt method.

dot

RT_qPCR_Workflow Start Human Dermal Fibroblasts in Culture Treatment Treatment with this compound / Vehicle Control Start->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Real-Time Quantitative PCR (RT-qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Relative ELN Gene Expression Data_Analysis->Result

Caption: Workflow for assessing tropoelastin gene expression via RT-qPCR.

Quantification of Soluble Tropoelastin by ELISA
  • Objective: To measure the amount of soluble tropoelastin secreted by fibroblasts into the culture medium.

  • Methodology:

    • Culture and treat human dermal fibroblasts as described for the RT-qPCR assay.

    • Collect the cell culture supernatant at specified time points.

    • Quantify the concentration of tropoelastin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human tropoelastin.[6]

    • Normalize the tropoelastin concentration to the total protein content or cell number in the corresponding wells.

Visualization and Quantification of Insoluble Elastin Deposition
  • Objective: To visualize and quantify the deposition of mature, cross-linked elastin fibers in the extracellular matrix.

  • Methodology:

    • Culture fibroblasts on chamber slides or in multi-well plates and treat with this compound for an extended period (e.g., 7-21 days) to allow for matrix deposition.

    • Fix the cells and the extracellular matrix with 4% paraformaldehyde.

    • Stain for elastin fibers using specific antibodies against elastin or with histological stains such as Verhoeff-Van Gieson.

    • Visualize the stained elastin fibers using fluorescence or light microscopy.

    • Quantify the elastin fiber network using image analysis software (e.g., ImageJ) to measure parameters such as fiber area, density, and orientation.

In Vitro Safety and Toxicity Assessment

  • Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assays can be used to determine the potential of this compound to cause cell death in human keratinocytes and fibroblasts.[7][8]

  • Skin Irritation and Sensitization: Reconstructed human epidermis (RhE) models can be utilized to assess the potential for skin irritation and sensitization, providing an alternative to animal testing.[8]

  • Phototoxicity: The 3T3 Neutral Red Uptake (NRU) assay is a standard method to evaluate the phototoxic potential of a compound when exposed to UV light.[8]

Conclusion

The in vitro evaluation of this compound's biological activity indicates its primary role as a modulator of elastin synthesis in human dermal fibroblasts. The proposed mechanism involves the inhibition of DHT receptors, leading to an upregulation of tropoelastin gene expression and subsequent deposition of mature elastin fibers. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and to quantify its efficacy and safety in a controlled laboratory setting. Further studies are warranted to fully elucidate the signaling pathways involved and to establish a more detailed dose-response relationship for its effects on elastogenesis.

References

Preclinical Evaluation of Ethocyn: A Technical Guide to Potential Animal Models and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature, no specific preclinical animal studies for Ethocyn or its active ingredient, 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, have been publicly identified. The available efficacy data for this compound is primarily derived from in vitro studies on human fibroblasts and a human clinical trial. This guide, therefore, provides a detailed overview of the established mechanism of action of this compound, a summary of the existing human clinical data, and a technical framework for hypothetical preclinical animal models that could be employed to study its effects on skin elasticity and elastin (B1584352) content.

Introduction to this compound and its Mechanism of Action

This compound is a topical cosmeceutical ingredient designed to address signs of skin aging, particularly the loss of elasticity. Its active component, 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a non-steroidal anti-androgen. The primary mechanism of action of this compound is the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in dermal fibroblasts.[1] By blocking the action of DHT, this compound is proposed to upregulate the production of elastin by these fibroblasts, leading to an increase in the skin's elastin content and an improvement in its elastic properties.

Proposed Signaling Pathway for this compound's Action

The binding of androgens like DHT to their receptors in fibroblasts is known to influence the expression of various genes. While the precise downstream signaling cascade from DHT receptor inhibition to increased elastin synthesis is not fully elucidated in the context of this compound, a proposed pathway can be visualized. Inhibition of the DHT receptor is thought to relieve a suppressive effect on the elastin gene (ELN), leading to increased transcription and subsequent translation of tropoelastin, the precursor to elastin.

Ethocyn_Signaling_Pathway cluster_fibroblast Dermal Fibroblast This compound This compound DHT_Receptor Dihydrotestosterone (DHT) Receptor This compound->DHT_Receptor Inhibits Elastin_Gene Elastin Gene (ELN) Transcription DHT_Receptor->Elastin_Gene Suppresses DHT DHT DHT->DHT_Receptor Binds to Tropoelastin Tropoelastin Synthesis Elastin_Gene->Tropoelastin Leads to Elastin_Fibers Increased Elastin Fibers Tropoelastin->Elastin_Fibers Assembles into

Proposed signaling pathway of this compound in dermal fibroblasts.

Human Clinical Study: Evidence of Efficacy

While preclinical animal data is unavailable, a significant human clinical study provides the primary evidence for this compound's effect on skin elastin.

Experimental Protocol

A double-blind, dose-ranging study was conducted on 20 healthy human subjects, aged 30-70 years.[1] Two concentrations of this compound (0.25% and 0.025%) were applied twice daily to the right or left forearm for 30 and 60 days. A control area received no treatment.

  • Biopsy Collection: 2 mm punch biopsies were taken from the treatment and control sites at baseline and after 30 and 60 days of application.

  • Histological Analysis: The biopsy samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were stained using the Verhoff-Van Gieson protocol, a specific stain for identifying elastin fibers.

  • Quantitative Analysis: The elastin content in the stained sections was quantified using an image analysis system. The analysis was performed by two blinded technicians to ensure objectivity.

  • Statistical Analysis: A one-tailed, dependent variable t-test was used to determine the statistical significance of the changes in elastin content.

Summary of Quantitative Data

The results of the human clinical study demonstrated a statistically significant increase in elastin content in the skin treated with both concentrations of this compound compared to the control group (p<0.05).[1]

Treatment GroupDuration of TreatmentMean Increase in Elastin Content (vs. Control)Statistical Significance (p-value)
0.25% this compound60 daysData not publicly quantified, but reported as significant< 0.05
0.025% this compound60 daysData not publicly quantified, but reported as significant< 0.05

Note: While the study reported a statistically significant increase, the exact quantitative percentage increase in elastin content is not provided in the available publication.

Hypothetical Preclinical Animal Models for this compound Research

In the absence of specific studies on this compound, this section outlines potential preclinical animal models that are well-suited for investigating the effects of topical anti-androgens and agents designed to increase skin elastin. Mouse models are frequently used for studying skin aging due to their genetic similarity to humans and relatively short lifespan, which allows for the observation of age-related changes in a compressed timeframe.[2]

Potential Animal Models
  • Chronologically Aged Mouse Model: Naturally aged mice (e.g., 18-24 months old) exhibit intrinsic skin aging, including a decrease in elastin and collagen.[2] This model would be suitable for assessing the ability of this compound to reverse or mitigate age-related elastin degradation.

  • Photoaging Mouse Model: Chronic exposure of hairless mice to ultraviolet (UV) radiation induces extrinsic skin aging, characterized by significant degradation of the dermal matrix, including elastin fibers.[2] This model would be useful to determine if this compound can protect against or repair UV-induced elastin damage.

  • Androgen-Sensitive Mouse Models: Specific mouse strains, such as the androchronogenetic alopecia (AGA) mouse, are used to study androgen-dependent skin and hair conditions.[3][4] While primarily for hair loss research, these models could be adapted to study the effects of topical anti-androgens like this compound on dermal components.

Proposed Experimental Workflow

A hypothetical preclinical study in a chronologically aged mouse model could follow the workflow below.

Experimental_Workflow start Start: Aged Mouse Cohort (e.g., 18 months old) acclimatization Acclimatization Period (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups (Vehicle Control, this compound 0.025%, this compound 0.25%) acclimatization->grouping treatment Daily Topical Application to Dorsal Skin (8 weeks) grouping->treatment measurements In-life Measurements (Skin Elasticity, Transepidermal Water Loss) treatment->measurements euthanasia Euthanasia and Skin Sample Collection treatment->euthanasia analysis Ex vivo Analysis (Histology, Immunohistochemistry, Gene Expression) euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Hypothetical experimental workflow for a preclinical mouse study.

Detailed Methodologies for Key Experiments
  • Skin Elasticity Measurement (In-life):

    • Instrumentation: A Cutometer® is a standard non-invasive device used to measure the viscoelastic properties of the skin.

    • Procedure: A small probe applies negative pressure to the skin, pulling it into the aperture. The device measures the depth of skin penetration and its ability to return to its original state after the pressure is released. Key parameters such as R2 (gross elasticity) and R7 (viscoelastic portion) would be recorded weekly.

  • Histological Analysis of Elastin Fibers (Ex vivo):

    • Staining: Formalin-fixed, paraffin-embedded skin sections would be stained with Verhoff-Van Gieson or Luna's stain to specifically visualize elastin fibers.

    • Image Analysis: Stained sections would be digitized, and the area occupied by elastin fibers relative to the total dermal area would be quantified using image analysis software (e.g., ImageJ).

  • Immunohistochemistry for Tropoelastin (Ex vivo):

    • Procedure: Skin sections would be incubated with a primary antibody specific for tropoelastin, followed by a fluorescently labeled secondary antibody.

    • Analysis: The intensity and distribution of the fluorescent signal, indicative of new elastin synthesis, would be quantified using fluorescence microscopy.

  • Gene Expression Analysis (Ex vivo):

    • Technique: Quantitative polymerase chain reaction (qPCR) would be used to measure the mRNA levels of the elastin gene (ELN) and other relevant genes (e.g., lysyl oxidase (LOX) for cross-linking, matrix metalloproteinases (MMPs) for degradation) in skin homogenates.

    • Procedure: RNA would be extracted from skin samples, reverse-transcribed into cDNA, and then amplified using gene-specific primers.

Conclusion

While direct preclinical animal data for this compound is not available in the public domain, the established mechanism of action and the positive results from a human clinical study suggest a clear biological effect on skin elastin. The hypothetical preclinical models and experimental protocols outlined in this guide provide a robust framework for how such studies could be designed and executed to further elucidate the efficacy and in vivo mechanisms of this compound and other topical anti-androgen compounds aimed at improving skin elasticity. Future research in this area would be invaluable for a more comprehensive understanding of this compound's effects and for the development of new anti-aging therapies.

References

Methodological & Application

Application Notes and Protocols for the Development of a Topical Formulation with Ethocyn for Skin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, the synthetic compound 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a novel anti-aging ingredient designed for topical application.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptors in dermal fibroblasts.[1][2] By blocking these receptors, this compound is believed to upregulate the production of elastin (B1584352), a critical protein for skin elasticity and resilience that diminishes with age.[3][4] This modulation of elastin synthesis can lead to smoother, firmer, and more youthful-looking skin.[3]

These application notes provide a comprehensive guide for researchers and formulation scientists on developing and evaluating a topical skin delivery system for this compound. The following sections detail the proposed mechanism of action, a strategic workflow for formulation development, and detailed protocols for key in vitro and ex vivo evaluations.

Proposed Mechanism of Action

This compound's efficacy is rooted in its interaction with androgen receptors in fibroblasts, the primary cells responsible for synthesizing extracellular matrix proteins like collagen and elastin.

Ethocyn_Mechanism cluster_Cell Dermal Fibroblast DHT_Receptor Androgen Receptor (DHT Receptor) Elastin_Gene Elastin Gene (ELN) DHT_Receptor->Elastin_Gene Inhibits Elastin_Protein Elastin Synthesis Elastin_Gene->Elastin_Protein DHT Dihydrotestosterone (DHT) DHT->DHT_Receptor Binds This compound This compound This compound->DHT_Receptor Competitively Inhibits

Caption: Proposed mechanism of this compound in dermal fibroblasts.

Formulation Development and Evaluation Workflow

The development of a topical this compound formulation is a multi-stage process, beginning with pre-formulation studies and culminating in efficacy validation. A systematic approach ensures the development of a stable, effective, and safe product.

Formulation_Workflow Preformulation 1. Pre-formulation Studies (Solubility, Stability, API Characterization) PrototypeDev 2. Prototype Formulation (Vehicle Selection, Excipient Compatibility) Preformulation->PrototypeDev InVitro 3. In Vitro Efficacy & Safety (Cell Viability, Elastin/Collagen Synthesis) PrototypeDev->InVitro Decision1 Optimized? InVitro->Decision1 IVPT 4. Ex Vivo Permeation (IVPT) (Franz Diffusion Cells, Skin Deposition) Decision2 Permeation Adequate? IVPT->Decision2 Stability 5. Formulation Optimization & Stability (Physical, Chemical, Microbial) InVivo 6. In Vivo Efficacy Testing (Human Clinical Trials, Biopsy) Stability->InVivo Decision1->PrototypeDev No Decision1->IVPT Yes Decision2->PrototypeDev No, Reformulate Decision2->Stability Yes

Caption: Workflow for topical this compound formulation development.

Data Presentation: Summary of Efficacy Studies

Quantitative data from clinical studies demonstrate this compound's effectiveness in increasing dermal elastin content.

Table 1: Clinical Efficacy of Topical this compound Formulations

Study Reference This compound Concentration Application Protocol Duration Key Finding Statistical Significance
[1][2] 0.25% and 0.025% Twice daily application to the forearm 30 and 60 days Statistically significant increase in elastin content compared to control p < 0.05

|[4] | 0.5% in propylene (B89431) glycol, followed by 0.01% in a moisturizing base | Twice daily application | 3 months | Average of 166% increase in skin elastin content from baseline | Not specified |

Experimental Protocols

The following protocols provide detailed methodologies for the essential in vitro and ex vivo assessment of this compound formulations.

Protocol 1: Determination of Cytotoxicity in Human Dermal Fibroblasts (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro efficacy studies. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in a suitable solvent like DMSO or Ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well culture plates

  • Spectrophotometric plate reader

Procedure:

  • Cell Seeding: Plate HDFs in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of DMEM with 10% FBS.[6] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the varying this compound concentrations. Include vehicle control (medium with the solvent used for this compound stock) and untreated control wells.

  • Incubation: Incubate the treated plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Quantification of Elastin and Collagen Synthesis in HDFs

Objective: To quantify the effect of a non-toxic concentration of this compound on the synthesis of elastin and collagen by HDFs.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Culture medium (DMEM with 10% FBS)

  • Non-toxic concentration of this compound (determined from Protocol 1)

  • Cell lysis buffer

  • ELISA kits for Pro-Collagen Type I and Tropoelastin

  • Total protein quantification kit (e.g., BCA assay)

  • 6-well or 12-well culture plates

Procedure:

  • Cell Culture and Treatment: Seed HDFs in multi-well plates and grow to ~80% confluency. Replace the medium with fresh medium containing the predetermined non-toxic concentration of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for protein synthesis.

  • Sample Collection:

    • Supernatant: Collect the culture supernatant, which contains secreted pro-collagen and tropoelastin. Centrifuge to remove any cell debris.

    • Cell Lysate: Wash the cell layer with PBS, then add lysis buffer to extract intracellular proteins.

  • Quantification:

    • Use the appropriate ELISA kits to measure the concentration of Pro-Collagen Type I and Tropoelastin in the collected supernatants, following the manufacturer's instructions.[8]

    • Measure the total protein content in the cell lysates using a BCA assay to normalize the synthesis data to the cell number.

  • Data Analysis: Express the results as the amount of synthesized protein (ng/mL) normalized to the total cellular protein (mg). Compare the results from this compound-treated cells to the controls.

Protocol 3: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the permeation and skin retention of this compound from a topical formulation using an ex vivo skin model.[9][10]

Materials:

  • Vertical Franz diffusion cells.[11][12]

  • Human or porcine skin membranes (full-thickness or dermatomed).[11][13]

  • Receptor solution (e.g., Phosphate-Buffered Saline (PBS) with a solubility enhancer if needed).[11][14]

  • This compound topical formulation.

  • Magnetic stirrer and stir bars.

  • Water bath or heating block to maintain 32-37°C.[11][15]

  • Sample collection vials.

Procedure:

  • Skin Membrane Preparation: Thaw frozen skin at room temperature. Cut sections large enough to be mounted between the donor and receptor chambers of the Franz cells.[11]

  • Franz Cell Assembly:

    • Fill the receptor chamber with pre-warmed, de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[15] Place a small magnetic stir bar in the chamber.[11]

    • Mount the skin membrane onto the receptor chamber, with the stratum corneum side facing up.[15]

    • Clamp the donor chamber securely on top of the skin.

    • Allow the system to equilibrate for approximately 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.[16]

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-300 µL) of the receptor solution from the sampling arm.[11]

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[11]

  • End of Experiment & Skin Processing:

    • At the end of the study (e.g., 24 hours), dissemble the Franz cells.

    • Carefully remove any excess formulation from the skin surface with a cotton swab.

    • Separate the epidermis from the dermis (e.g., using heat separation or manual dissection).[17][18]

    • Extract the retained this compound from the epidermis, dermis, and receptor fluid samples using an appropriate solvent.[18]

  • Analysis: Quantify the concentration of this compound in all samples using a validated analytical method such as HPLC.[14]

Protocol 4: Quantification of this compound in Skin Layers and Receptor Fluid

Objective: To accurately quantify the amount of this compound that has permeated through the skin and is retained within the skin layers.

Methodology Overview: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[14]

Key Steps:

  • Method Development: Develop a specific and sensitive HPLC method for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength (e.g., UV-Vis).

  • Sample Preparation:

    • Receptor Fluid: Samples may be injected directly or after a simple dilution or protein precipitation step.

    • Skin Layers (Epidermis/Dermis): The skin sections should be minced and subjected to solvent extraction (e.g., using methanol (B129727) or acetonitrile), followed by vortexing and sonication to ensure complete extraction of the analyte.[18] The resulting mixture is then centrifuged, and the supernatant is collected for analysis.

  • Validation: The analytical method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Use this curve to determine the concentration of this compound in the experimental samples.

  • Data Reporting: Report the cumulative amount of this compound permeated per unit area (µg/cm²) over time and the amount retained in the epidermis and dermis (µg/g of tissue).

By following these application notes and protocols, researchers can systematically develop and characterize a topical this compound formulation, generating the robust data necessary for further preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Skin Penetration Assay of Ethocyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, with the chemical name 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a novel nonsteroidal, anti-androgen compound.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptor binding in cultured fibroblasts.[1][2] This inhibition is believed to upregulate the production of elastin (B1584352), a key protein responsible for the elasticity and resilience of the skin. Consequently, this compound is a promising active ingredient in topical formulations aimed at mitigating the signs of skin aging, such as wrinkles and loss of firmness.

The efficacy of a topically applied active ingredient like this compound is contingent upon its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target site in the dermis. Therefore, quantifying the rate and extent of its skin penetration is a critical step in the development and optimization of this compound-containing formulations. The in vitro skin penetration assay, particularly using Franz diffusion cells, is a well-established and reliable method for this purpose.[3][4][5][6] This model provides crucial data on the bioavailability of the active ingredient and allows for the comparison of different formulations.[4][7]

These application notes provide a detailed protocol for conducting an in vitro skin penetration study of an this compound formulation using Franz diffusion cells, along with methods for data analysis and visualization of the experimental workflow and the proposed signaling pathway.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves its interaction with the androgen receptor signaling pathway. By competitively inhibiting the binding of dihydrotestosterone (DHT) to its receptor in dermal fibroblasts, this compound disrupts the downstream signaling cascade that can influence the expression of various genes, including those involved in the synthesis of extracellular matrix proteins. The hypothesized outcome of this inhibition is an increase in the production of elastin fibers, which contributes to improved skin elasticity.

Ethocyn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits Binding DHT Dihydrotestosterone (DHT) DHT->AR Binds ARE Androgen Response Element (on DNA) AR->ARE Translocates to Nucleus and Binds ElastinGene Elastin Gene (ELN) ARE->ElastinGene Regulates Expression Elastin_mRNA Elastin mRNA ElastinGene->Elastin_mRNA Transcription Elastin Elastin Protein Elastin_mRNA->Elastin Translation

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Experimental Protocols

In Vitro Skin Penetration Assay using Franz Diffusion Cells

This protocol outlines the steps for assessing the skin penetration of this compound from a topical formulation using vertical Franz diffusion cells.

Materials:

  • Franz diffusion cells (static, vertical type)

  • Human or porcine skin membranes (full-thickness or dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like ethanol (B145695) or polysorbate 80, if necessary)

  • This compound-containing formulation (e.g., 0.5% this compound in a cream or serum base)

  • Positive control formulation (e.g., a formulation with a known skin penetrant)

  • Negative control (vehicle/placebo formulation)

  • Water bath with circulator

  • Magnetic stirrers and stir bars

  • Syringes and needles for sampling

  • HPLC vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Methodology:

  • Preparation of Skin Membranes:

    • Thaw frozen human or porcine skin at room temperature.

    • Excise the skin to an appropriate size to fit the Franz diffusion cells.

    • Carefully remove any subcutaneous fat.

    • If using dermatomed skin, prepare sections of a consistent thickness (e.g., 400-500 µm).

    • Pre-hydrate the skin membranes in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Ensure a leak-proof seal by applying a small amount of grease to the flanges and clamping securely.

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

    • Place a magnetic stir bar in the receptor chamber.

    • Equilibrate the assembled cells in a water bath set to 32°C ± 1°C for at least 30 minutes. The stirring speed should be maintained consistently (e.g., 600 rpm).

  • Application of Formulation:

    • Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation (e.g., with parafilm or a cap).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

    • Transfer the collected samples into HPLC vials for analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated HPLC method. A representative method would involve a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection. The specific parameters would need to be optimized and validated for this compound.

Experimental Workflow Diagram:

Experimental_Workflow A Prepare Skin Membranes (Thaw, Excise, Hydrate) B Assemble Franz Cells (Mount Skin, Fill Receptor) A->B C Equilibrate Cells (32°C, 30 min) B->C D Apply Formulation (Finite Dose of this compound) C->D E Collect Samples (Predetermined Time Points) D->E F Analyze Samples (HPLC) E->F G Data Analysis (Calculate Flux, Permeability) F->G

Caption: Workflow for the in vitro skin penetration assay.

Data Presentation

The quantitative data obtained from the HPLC analysis should be processed to determine the skin penetration profile of this compound. The results are typically presented in tabular and graphical formats for clear interpretation and comparison.

Table 1: Example Data - Cumulative Amount of this compound Permeated Through Human Skin (µg/cm²)

Time (hours)Formulation A (0.5% this compound Cream)Formulation B (0.5% this compound Serum)Vehicle Control
0 0.00 ± 0.000.00 ± 0.000.00 ± 0.00
1 0.15 ± 0.030.25 ± 0.05< LOQ
2 0.45 ± 0.080.70 ± 0.12< LOQ
4 1.20 ± 0.211.85 ± 0.30< LOQ
6 2.10 ± 0.353.20 ± 0.48< LOQ
8 3.05 ± 0.504.60 ± 0.65< LOQ
12 4.80 ± 0.757.10 ± 1.10< LOQ
24 8.50 ± 1.2012.50 ± 1.80< LOQ

Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification.

Table 2: Example Data - Skin Permeation Parameters for this compound Formulations

ParameterFormulation A (0.5% this compound Cream)Formulation B (0.5% this compound Serum)
Steady-State Flux (Jss) (µg/cm²/h) 0.45 ± 0.080.68 ± 0.11
Lag Time (t_lag) (hours) 2.5 ± 0.41.8 ± 0.3
Permeability Coefficient (Kp) (cm/h x 10⁻³) 0.09 ± 0.0160.136 ± 0.022
Cumulative Amount at 24h (µg/cm²) 8.50 ± 1.2012.50 ± 1.80
Percentage of Applied Dose Permeated at 24h (%) 0.85%1.25%

Data are presented as mean ± standard deviation (n=3).

Conclusion

The in vitro skin penetration assay using Franz diffusion cells is an indispensable tool for characterizing the dermal absorption of this compound from various topical formulations. The detailed protocol and data presentation formats provided in these application notes offer a robust framework for researchers and scientists in the field of drug development and cosmetic science. By quantifying the skin penetration of this compound, formulators can optimize delivery systems to ensure the active ingredient reaches its target site in sufficient concentrations to exert its desired anti-aging effects. The visualization of the experimental workflow and the proposed signaling pathway further aids in the comprehensive understanding of the study and the mechanism of action of this compound.

References

Application Note: Quantification of Ethocyn (Ethosuximide) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethocyn, the brand name for the active pharmaceutical ingredient (API) Ethosuximide (B1671622), is an anticonvulsant medication primarily used to treat absence seizures. Accurate and reliable quantification of Ethosuximide in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Ethosuximide.

Principle

This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify Ethosuximide. The sample is dissolved in a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase composed of a mixture of an organic solvent and an aqueous buffer. The eluted Ethosuximide is detected by a UV detector at a specific wavelength, and the peak area is proportional to the concentration of the analyte.

Experimental Protocols

1. Materials and Reagents

  • Ethosuximide reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or purified water)

  • Sample containing Ethosuximide (e.g., tablets, capsules, or plasma)

2. Equipment

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

3. Preparation of Solutions

  • Phosphate Buffer (0.05 M, pH 3.5): Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of the phosphate buffer and methanol in a 90:10 (v/v) ratio.[1][2] Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ethosuximide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 2.0 - 30.0 µg/mL).[1][2]

4. Sample Preparation

  • For Pharmaceutical Formulations (Tablets/Capsules):

    • Weigh and finely powder not fewer than 20 tablets (or the contents of 20 capsules).

    • Accurately weigh a portion of the powder equivalent to a specific amount of Ethosuximide and transfer it to a volumetric flask.

    • Add a suitable amount of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to the mark with the diluent and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Matrices (e.g., Plasma):

    • A simple solid-phase extraction or protein precipitation method can be employed for sample cleanup.[1]

    • For protein precipitation, mix the plasma sample with a precipitating agent like an organic solvent (e.g., acetonitrile) or an acid.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and inject it into the HPLC system.

5. HPLC Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below:

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column Promosil C18 (or equivalent), 5 µm particle size
Mobile Phase 0.05 M Sodium Dihydrogen Phosphate : Methanol (90:10 v/v), pH 3.5
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 210 nm[1][2] or 195 nm[3][4] or 220 nm[5]
Run Time Approximately 10 minutes

6. Data Analysis

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of Ethosuximide against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Inject the sample solution.

  • Calculate the concentration of Ethosuximide in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for this compound (Ethosuximide) HPLC Method

ParameterReported Value
Linearity Range 2.0 - 30.0 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.14 µg/mL[1][2]
Limit of Quantification (LOQ) 0.25 µg/mL[1]
Accuracy (% Recovery) 97 - 107%[5]
Precision (% RSD) < 2%
Retention Time ~ 4-6 minutes (variable)

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Result A Standard & Sample Preparation C System Suitability Test A->C B Mobile Phase Preparation B->C D Standard Injection (Calibration Curve) C->D System OK E Sample Injection D->E F Peak Integration & Area Measurement E->F G Concentration Calculation F->G H Final Report G->H

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols: Histological Staining of Elastin Fibers in Response to Ethocyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, a nonsteroidal anti-androgen compound, has demonstrated potential in stimulating the production of elastin (B1584352) in the skin, offering a promising avenue for anti-aging and skin repair therapies. Histological analysis is a critical tool for visualizing and quantifying changes in elastin fiber content and organization within tissue samples following treatment with this compound. This document provides detailed application notes and protocols for the histological staining of elastin fibers, enabling researchers to accurately assess the efficacy of this compound and similar compounds. The primary techniques covered are the Verhoeff-Van Gieson (VVG) and Aldehyde-Fuchsin staining methods, which are widely used for the specific visualization of elastic fibers.

Mechanism of Action: this compound and Elastogenesis

This compound, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is understood to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to its receptors in cultured fibroblasts.[1] This inhibition is believed to upregulate the synthesis of tropoelastin, the soluble precursor to elastin.[2][3][4] The process of forming mature, cross-linked elastin fibers, known as elastogenesis, is a complex multi-step process.[2] Tropoelastin molecules are secreted into the extracellular matrix, where they assemble onto a scaffold of microfibrils.[2] The enzyme lysyl oxidase then catalyzes the cross-linking of tropoelastin monomers, forming the stable, insoluble elastin that provides tissues with their characteristic elasticity.[4][5] Histological staining allows for the direct visualization of these mature elastin fibers, providing a tangible measure of this compound's biological effect.

Quantitative Data Summary

A clinical study investigating the topical application of this compound demonstrated a statistically significant increase in elastin content in the skin.[1] The quantitative findings from this study are summarized in the table below.

Treatment GroupDuration of TreatmentMean Increase in Elastin Content (%)Statistical Significance (p-value)
0.025% this compound30 and 60 daysStatistically significant increase< 0.05
0.25% this compound30 and 60 daysStatistically significant increase< 0.05
Control30 and 60 daysNo significant change-

Table 1: Summary of quantitative analysis of elastin content in response to this compound treatment. Data adapted from a study utilizing Verhoeff-Van Gieson staining and image analysis.[1]

Experimental Protocols

Specimen Preparation and Fixation

Proper tissue handling and fixation are paramount for preserving the integrity of elastin fibers and ensuring optimal staining results.

  • Biopsy Collection: For skin samples, a 2 mm punch biopsy is a common and effective method.[1]

  • Fixation: Immediately fix the tissue specimens in 10% neutral buffered formalin for 24-48 hours.[1][6] This is a widely used fixative that preserves tissue morphology well for elastin staining.

  • Processing: After fixation, dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut paraffin-embedded tissue sections at a thickness of 5 µm.[7]

Staining Protocol 1: Verhoeff-Van Gieson (VVG) Stain

The VVG stain is a regressive staining method that uses an iron-hematoxylin complex to stain elastic fibers black.[8][9] A counterstain is then used to differentiate other tissue components.

Reagents:

  • Verhoeff's Hematoxylin Solution (prepare fresh)[6][7]

    • Alcoholic Hematoxylin (5%)

    • 10% Aqueous Ferric Chloride

    • Weigert's Iodine Solution

  • 2% Aqueous Ferric Chloride (for differentiation)[6][7]

  • 5% Sodium Thiosulfate (B1220275)

  • Van Gieson's Solution (Picric Acid and Acid Fuchsin)

  • Graded Alcohols and Xylene

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.[6][7]

  • Stain in freshly prepared Verhoeff's Hematoxylin solution for 15-60 minutes, or until the sections are completely black.[7][9]

  • Rinse in tap water.[7]

  • Differentiate in 2% ferric chloride solution for 1-2 minutes. This step is critical and should be monitored microscopically until the elastic fibers are sharply defined in black against a gray background.[7][10] It is advisable to slightly under-differentiate as the subsequent counterstain can further extract the elastic stain.[7][11]

  • Rinse thoroughly in tap water to stop the differentiation process.[7]

  • Treat with 5% sodium thiosulfate for 1 minute to remove iodine.[6][7]

  • Wash in running tap water for 5 minutes.[6][7]

  • Counterstain with Van Gieson's solution for 3-5 minutes.[7]

  • Dehydrate rapidly through graded alcohols.[7]

  • Clear in xylene and mount with a resinous mounting medium.[7]

Expected Results: [8]

  • Elastic fibers: Blue-black to black

  • Nuclei: Black

  • Collagen: Red

  • Other tissue elements (e.g., cytoplasm, muscle): Yellow

Staining Protocol 2: Aldehyde-Fuchsin Stain

Aldehyde-Fuchsin is another widely used stain that demonstrates a high affinity for elastic fibers, staining them a deep purple.[9]

Reagents:

  • Aldehyde-Fuchsin Solution

  • Optional: Light Green or other suitable counterstain

  • Graded Alcohols and Xylene

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Oxidize the sections with a suitable oxidizing agent (e.g., potassium permanganate (B83412) followed by sodium bisulfite) to enhance staining intensity.[12]

  • Rinse in 70% alcohol.[13]

  • Stain in Aldehyde-Fuchsin solution for 10-30 minutes.[12][13]

  • Rinse well with 95% alcohol to remove excess stain.[13]

  • If desired, counterstain with a solution like Light Green to provide contrast to the background.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results: [12]

  • Elastic fibers: Deep purple

  • Mast cell granules: Purple

  • Background: Dependent on the counterstain used (e.g., light green)

Quantitative Analysis of Stained Sections

Visual assessment of elastin fibers can be subjective. For robust, quantitative data, image analysis techniques are recommended.

  • Image Acquisition: Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.

  • Image Analysis Software: Utilize image analysis software (e.g., ImageJ, Image-Pro Plus) to quantify various parameters of the elastin fibers.[14]

  • Parameters for Quantification:

    • Elastin Area Fraction: The percentage of the total tissue area that is positively stained for elastin.

    • Fiber Thickness and Length: Measurements of individual fiber dimensions.[15]

    • Fiber Density: The number of fibers per unit area.

    • Tortuosity: A measure of the curvature of the fibers.[15]

Automated pipelines for quantitative assessment can help eliminate observer bias and provide high-throughput analysis.[16]

Diagrams

Ethocyn_Mechanism_of_Action This compound This compound DHT_Receptor DHT Receptor This compound->DHT_Receptor Inhibits Binding Tropoelastin_Gene Tropoelastin Gene (ELN) DHT_Receptor->Tropoelastin_Gene Repression Lifted Tropoelastin_mRNA Tropoelastin mRNA Tropoelastin_Gene->Tropoelastin_mRNA Transcription Tropoelastin_Protein Tropoelastin (Soluble Precursor) Tropoelastin_mRNA->Tropoelastin_Protein Translation Microfibril_Scaffold Microfibril Scaffold Tropoelastin_Protein->Microfibril_Scaffold Assembly Mature_Elastin Mature Elastin Fiber (Cross-linked) Microfibril_Scaffold->Mature_Elastin Cross-linking Lysyl_Oxidase Lysyl Oxidase Lysyl_Oxidase->Mature_Elastin

Caption: Proposed mechanism of action of this compound on elastin synthesis.

VVG_Staining_Workflow Start Deparaffinized and Hydrated Section Stain Stain in Verhoeff's Hematoxylin Start->Stain Rinse1 Rinse in Water Stain->Rinse1 Differentiate Differentiate in 2% Ferric Chloride Rinse1->Differentiate Rinse2 Rinse in Water Differentiate->Rinse2 Thiosulfate Treat with 5% Sodium Thiosulfate Rinse2->Thiosulfate Wash Wash in Running Tap Water Thiosulfate->Wash Counterstain Counterstain with Van Gieson's Solution Wash->Counterstain Dehydrate Dehydrate Counterstain->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount End Microscopic Examination Mount->End

Caption: Experimental workflow for Verhoeff-Van Gieson (VVG) staining.

Quantitative_Analysis_Workflow Stained_Slide Stained Histological Slide Image_Acquisition Digital Image Acquisition (Microscopy) Stained_Slide->Image_Acquisition Image_Processing Image Pre-processing (e.g., color deconvolution) Image_Acquisition->Image_Processing Segmentation Elastin Fiber Segmentation Image_Processing->Segmentation Quantification Parameter Measurement (Area, Thickness, Density) Segmentation->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Results Quantitative Results Data_Analysis->Results

Caption: Workflow for quantitative analysis of elastin fibers from stained sections.

References

Application Notes and Protocols for Clinical Assessment of Ethocyn® Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, with the chemical name 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a synthetic, non-steroidal compound developed for topical application to combat the signs of skin aging.[1][2] Its proposed mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptors within dermal fibroblasts.[1][2] Since androgens like DHT are known to suppress elastin (B1584352) production, it is hypothesized that by blocking these receptors, this compound allows for an increase in the synthesis of elastin fibers.[3] An increase in dermal elastin is expected to restore skin elasticity and firmness, thereby reducing the appearance of fine lines and wrinkles.[3][4]

To substantiate these claims and rigorously evaluate the anti-aging effects of this compound, well-designed clinical trials are imperative. These application notes provide a comprehensive framework and detailed protocols for conducting such trials, from study design and participant selection to efficacy assessment and data analysis.

cluster_0 Proposed Mechanism of Action: this compound DHT Dihydrotestosterone (DHT) Receptor Androgen Receptor in Fibroblast DHT->Receptor Binds to Receptor Suppression Suppression of Elastin Synthesis Receptor->Suppression Activates Elastin Elastin Production Suppression->Elastin Inhibits This compound This compound This compound->Receptor Competitively Inhibits Binding cluster_workflow Clinical Trial Workflow A Phase I: Safety & Tolerability (MUsT Design) B Phase II: Dose-Ranging & Proof-of-Concept A->B C Phase III: Confirmatory Efficacy & Safety Study B->C D Data Analysis & Regulatory Submission C->D E Participant Screening & Recruitment F Randomization & Blinding E->F G Treatment Period (e.g., 12-16 weeks) F->G H Efficacy & Safety Assessments (Baseline, Mid, End) G->H cluster_logic Trial Logic: From Mechanism to Outcome A Hypothesis: This compound blocks DHT receptors, increasing elastin. B Protocol 1.1: Biopsy & Elastin Quantification A->B Tests Mechanism C Protocol 1.2: Cutometry & Clinical Grading A->C Tests Clinical Effect D Primary Outcome: Increased Dermal Elastin B->D E Secondary Outcomes: Improved Elasticity, Reduced Wrinkles C->E F Conclusion: Demonstrated Efficacy D->F E->F

References

Application Notes and Protocols for Culturing Human Fibroblasts for Ethocyn Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethocyn, a nonsteroidal antiandrogen, has demonstrated potential in dermatology and cosmetic science for its ability to increase elastin (B1584352) content in the skin. This document provides a comprehensive protocol for culturing human dermal fibroblasts to study the effects of this compound in an in vitro setting. The primary mechanism of this compound involves the competitive inhibition of the dihydrotestosterone (B1667394) (DHT) receptor in fibroblasts, which leads to an increase in elastin synthesis. These protocols are designed to offer a standardized methodology for researchers investigating the efficacy and mechanism of action of this compound and similar compounds on extracellular matrix production.

Data Presentation

Treatment GroupApplicationDurationOutcomep-value
0.025% this compound FormulationTwice daily topical application to the forearm30 and 60 daysStatistically significant increase in elastin content compared to control<0.05
0.25% this compound FormulationTwice daily topical application to the forearm30 and 60 daysStatistically significant increase in elastin content compared to control<0.05

Table 1: Summary of Clinical Study Data on this compound's Effect on Elastin Content.[1]

Researchers can utilize the principles of dose-response studies with other antiandrogens on fibroblasts to design appropriate in vitro experiments. For instance, studies on other antiandrogens have used concentrations in the nanomolar to micromolar range. A suggested starting range for this compound could be from 1 nM to 10 µM to determine the optimal concentration for elastin production in cultured fibroblasts.

Experimental Protocols

Materials and Reagents
  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.05% or 0.25%)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell culture flasks (T-25, T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Reagents for elastin quantification (e.g., Fastin™ Elastin Assay Kit)

  • Reagents for RNA extraction and qPCR (for gene expression analysis of ELN)

  • Reagents for Western blotting (for tropoelastin protein analysis)

Protocol for Culturing Human Fibroblasts

This protocol outlines the standard procedure for thawing, culturing, and subculturing human dermal fibroblasts.

2.1. Thawing Cryopreserved Fibroblasts

  • Pre-warm fibroblast growth medium to 37°C.

  • Rapidly thaw the cryovial of fibroblasts in a 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask (e.g., T-75).

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium after 24 hours to remove any residual cryoprotectant.

2.2. Routine Cell Culture Maintenance

  • Observe the cells daily under an inverted microscope to monitor their morphology and confluency.

  • Change the growth medium every 2-3 days.

  • Subculture the cells when they reach 80-90% confluency.

2.3. Subculturing (Passaging) Fibroblasts

  • Aspirate the growth medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-75 flask).

  • Incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new culture flasks or plates at the desired density (e.g., 5,000-10,000 cells/cm²).

  • Add the appropriate volume of fresh, pre-warmed growth medium.

  • Return the cultures to the incubator.

Protocol for this compound Treatment and Analysis

This protocol describes the treatment of cultured fibroblasts with this compound and subsequent analysis of elastin production.

3.1. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.

3.2. This compound Treatment of Fibroblasts

  • Seed human dermal fibroblasts in appropriate culture vessels (e.g., 6-well or 24-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Prepare serial dilutions of this compound from the stock solution in fibroblast growth medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3.3. Quantification of Elastin Production

3.3.1. Elastin Quantification in the Extracellular Matrix

  • After the treatment period, aspirate the culture medium.

  • Wash the cell layers gently with PBS.

  • Quantify the insoluble elastin deposited in the extracellular matrix using a commercial assay kit (e.g., Fastin™ Elastin Assay) following the manufacturer's instructions. This assay typically involves the extraction of insoluble elastin and its colorimetric quantification.

3.3.2. Tropoelastin Quantification in the Culture Medium

  • Collect the conditioned medium from each treatment group.

  • Centrifuge the medium to remove any detached cells or debris.

  • Quantify the amount of soluble tropoelastin in the supernatant using an ELISA kit specific for human tropoelastin.

3.4. Gene Expression Analysis of Elastin (ELN)

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.

  • Isolate total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for the human elastin (ELN) gene and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway of this compound Action

Ethocyn_Signaling_Pathway cluster_cell Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds DHT_AR DHT-AR Complex This compound This compound This compound->AR Competitively Inhibits Binding AR_HSP AR-HSP Complex HSP Heat Shock Proteins AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) DHT_AR->ARE Translocation & Dimerization ELN_Gene Elastin Gene (ELN) ARE->ELN_Gene Represses Transcription mRNA Elastin mRNA ELN_Gene->mRNA Transcription Tropoelastin Tropoelastin (Soluble Precursor) mRNA->Tropoelastin Translation Elastin Insoluble Elastin (Elastic Fibers) Tropoelastin->Elastin Secretion & Cross-linking

Caption: Proposed signaling pathway of this compound in human fibroblasts.

Experimental Workflow for this compound Studies

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Thaw Thaw Human Dermal Fibroblasts Culture Culture to 80-90% Confluency Thaw->Culture Seed Seed into Multi-well Plates Culture->Seed Prepare Prepare this compound Dilutions Treat Treat Cells for 24-72 hours Prepare->Treat Collect_Media Collect Conditioned Media Treat->Collect_Media Lyse_Cells Lyse Cells Treat->Lyse_Cells Quantify_ECM Quantify Insoluble Elastin (Matrix) Treat->Quantify_ECM ELISA Tropoelastin ELISA Collect_Media->ELISA qPCR ELN Gene Expression (qPCR) Lyse_Cells->qPCR

Caption: Workflow for studying the effect of this compound on fibroblasts.

References

Application Notes and Protocols: Quantitative Analysis of Elastin Production in Vitro with Ethocyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastin (B1584352), a key protein of the extracellular matrix (ECM), is responsible for the elasticity and resilience of various tissues, including the skin. The production of elastin declines with age, contributing to the visible signs of aging such as wrinkles and sagging. Ethocyn, a novel compound, has been shown to stimulate the production of elastin in vitro and in vivo, offering a promising avenue for anti-aging therapies. These application notes provide detailed protocols for the quantitative analysis of this compound-induced elastin production in vitro, targeting researchers, scientists, and professionals in drug development.

This compound is a non-steroidal anti-androgen that acts as a competitive inhibitor of the 5-alpha dihydrotestosterone (B1667394) (DHT) receptor in fibroblasts.[1][2][3] By blocking DHT binding, this compound is proposed to upregulate the synthesis of elastin, thereby restoring the elastic fiber content in the skin.

Experimental Protocols

Human Dermal Fibroblast Culture

A critical component of studying the effects of this compound in vitro is the use of human dermal fibroblasts, the primary cell type responsible for elastin synthesis in the skin.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Thawing and Seeding: Thaw cryopreserved HDFs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% Penicillin-Streptomycin. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with a medium containing FBS and re-seed the cells into new flasks or plates for experiments.

This compound Treatment

Materials:

  • This compound (bicyclo[2.2.1]heptane-2-carboxylic acid, 1,7,7-trimethyl-, ethyl ester)

  • Vehicle control (e.g., DMSO, ethanol)

  • Prepared HDF cultures

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Treatment of Cells: When HDFs in culture plates reach the desired confluency, replace the culture medium with a fresh medium containing various concentrations of this compound (e.g., 0.025%, 0.25%) or the vehicle control.[2][3]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for elastin synthesis.

Quantification of Elastin Production

Several methods can be employed to quantify the amount of elastin produced by the cultured fibroblasts.

This colorimetric assay is suitable for quantifying soluble (tropoelastin) and insoluble elastin.[4][5][6]

Materials:

  • Fastin™ Elastin Assay Kit (containing dye reagent, elastin standard, etc.)

  • Cell culture supernatant and cell lysates

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Soluble Elastin (Tropoelastin): Collect the cell culture medium. Centrifuge to remove any cell debris.

    • Insoluble Elastin: Wash the cell layer with PBS and lyse the cells. To measure insoluble, cross-linked elastin, an oxalic acid extraction step is required to solubilize the elastin.[5][6]

  • Assay Procedure: Follow the manufacturer's instructions for the Fastin™ Elastin Assay. This typically involves:

    • Precipitation of elastin from the samples.

    • Binding of the elastin with the dye reagent.

    • Washing to remove unbound dye.

    • Elution of the bound dye.

    • Measurement of the absorbance at 513 nm.

  • Data Analysis: Create a standard curve using the provided elastin standard. Calculate the elastin concentration in the samples by comparing their absorbance values to the standard curve.

This method measures the rate of newly synthesized elastin.

Materials:

  • [3H]-proline (radiolabeled proline)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Scintillation counter

Protocol:

  • Labeling: During the last 6-24 hours of this compound treatment, add [3H]-proline to the culture medium.

  • Harvesting:

    • Medium: Precipitate the proteins in the culture medium with cold TCA.

    • Cell Layer: Wash the cell layer with PBS and lyse the cells. Precipitate the proteins with cold TCA.

  • Separation and Quantification:

    • Wash the protein precipitates with cold TCA to remove unincorporated [3H]-proline.

    • Solubilize the precipitates.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) will be proportional to the amount of newly synthesized protein, including elastin. Further purification steps may be necessary to specifically quantify elastin.

Data Presentation

The following tables summarize the quantitative data from in vivo studies on this compound, which can be used as a reference for expected outcomes in in vitro experiments.

Table 1: Effect of this compound on Elastin Content in Human Skin

Treatment GroupDurationAge Range of ParticipantsKey FindingReference
0.5% this compound in propylene (B89431) glycol followed by 0.01% this compound in a moisturizing base3 months40-77 yearsAn average of 166% increase in elastin content compared to baseline.[7]

Table 2: Dose-Response of this compound on Elastin Content

This compound ConcentrationTreatment DurationFindingStatistical SignificanceReference
0.25%30 and 60 daysStatistically significant increase in elastin content compared to the control group.P < 0.05[2][3]
0.025%30 and 60 daysStatistically significant increase in elastin content compared to the control group.P < 0.05[2][3]

Mandatory Visualizations

Signaling Pathway of this compound in Fibroblasts

Ethocyn_Signaling_Pathway cluster_cell Fibroblast cluster_nucleus DHT DHT (Dihydrotestosterone) DHT_Receptor DHT Receptor DHT->DHT_Receptor Binds This compound This compound This compound->DHT_Receptor Inhibits Nucleus Nucleus DHT_Receptor->Nucleus Translocates Elastin_Gene Elastin Gene (ELN) DHT_Receptor->Elastin_Gene Suppresses (Presumed) Elastin_mRNA Elastin mRNA Elastin_Gene->Elastin_mRNA Transcription Tropoelastin Tropoelastin Elastin_mRNA->Tropoelastin Translation Elastin_Fibers Elastin Fibers Tropoelastin->Elastin_Fibers Assembly

Caption: Proposed mechanism of this compound action in fibroblasts.

Experimental Workflow for In Vitro Elastin Quantification

Experimental_Workflow start Start culture Culture Human Dermal Fibroblasts start->culture treatment Treat Cells with this compound and Vehicle Control culture->treatment incubation Incubate for Desired Time Period treatment->incubation harvest Harvest Cell Culture Supernatant and Cell Lysate incubation->harvest quantify Quantify Elastin (e.g., Fastin™ Assay) harvest->quantify analyze Data Analysis and Comparison quantify->analyze end End analyze->end

Caption: General workflow for quantifying this compound-induced elastin production.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy in Ethocyn-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ethocyn (ethoxyheptyl bicyclooctanone). Our aim is to help you diagnose and resolve issues related to low efficacy, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as ethoxyheptyl bicyclooctanone, is a non-steroidal molecule. Its principal mechanism of action is the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to androgen receptors in target cells. By blocking this interaction, this compound modulates androgen-regulated processes. In dermatological research, it is primarily investigated for its potential to increase elastin (B1584352) production in the skin.

Q2: What are the typical concentrations of this compound used in in vitro and topical studies?

Based on available research, topical formulations have been studied at concentrations of 0.025% and 0.25%. For in vitro experiments, the optimal concentration can vary significantly depending on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response study to determine the most effective concentration for your experimental model.

Q3: What solvents are recommended for preparing this compound stock solutions?

As a lipophilic compound, this compound is expected to have poor water solubility. For in vitro assays, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used to prepare concentrated stock solutions. It is crucial to ensure the final solvent concentration in the cell culture medium is non-toxic to the cells, typically below 0.5% for DMSO, though this can be cell-line dependent.[1]

Q4: How should I store this compound and its formulations?

Troubleshooting Guide: Low Efficacy in this compound Experiments

Low efficacy in experiments involving this compound can stem from various factors, from compound instability to issues with the experimental setup. This guide provides a systematic approach to identifying and resolving these challenges.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays

Possible Causes and Solutions:

  • Compound Precipitation: this compound's lipophilic nature can lead to precipitation when diluted in aqueous cell culture media.

    • Solution: Visually inspect for precipitates after dilution. To mitigate this, consider pre-warming the media and adding the this compound stock solution dropwise while gently vortexing. Using a carrier protein like bovine serum albumin (BSA) or a non-ionic surfactant at a pre-determined non-toxic concentration can also enhance solubility.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations, masking the true effect of the compound.

    • Solution: Always include a solvent control in your experiments to assess its impact on cell viability and function. Aim for the lowest possible final solvent concentration.[1]

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a significant response or so high that it causes off-target effects or cytotoxicity.

    • Solution: Perform a comprehensive dose-response analysis to identify the optimal concentration range for your specific cell line and assay.

Experimental Protocol: Dose-Response Study for In Vitro Assays

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is constant across all wells.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound and the solvent control.

  • Incubation: Incubate the cells for a predetermined period based on the assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired assay (e.g., cell viability, gene expression, protein analysis) to determine the effect of this compound at each concentration.

Issue 2: Poor Efficacy of Topical Formulations

Possible Causes and Solutions:

  • Formulation Instability: The formulation may not be optimized to keep this compound stable and bioavailable.

    • Solution: The choice of excipients is critical for the stability and delivery of hydrophobic active ingredients. The vehicle should be selected to ensure the solubility of this compound and prevent phase separation. The overall formulation should be aesthetically pleasing and non-irritating to ensure compliance in clinical studies.

  • Insufficient Skin Penetration: The formulation may not effectively deliver this compound across the stratum corneum.

    • Solution: The design of the topical formulation should consider the thickness and condition of the skin. Penetration enhancers can be incorporated, but their selection must be carefully considered to avoid skin irritation. The hydrophilic-lipophilic balance of the formulation is a key parameter to optimize.

  • Degradation of the Active Ingredient: this compound may degrade over time due to exposure to light, heat, or incompatible excipients.

    • Solution: Conduct stability studies on the formulation under various conditions (e.g., different temperatures, light exposure) to determine its shelf-life and optimal storage conditions. Analytical methods are needed to quantify the amount of active this compound in the formulation over time.

Data Presentation: Hypothetical Stability of this compound in Topical Formulations

Formulation BaseStorage ConditionThis compound Concentration (Day 0)This compound Concentration (Day 30)This compound Concentration (Day 90)
CreamRoom Temperature (25°C)0.25%0.23%0.20%
CreamRefrigerated (4°C)0.25%0.245%0.24%
GelRoom Temperature (25°C)0.25%0.22%0.18%
GelRefrigerated (4°C)0.25%0.24%0.23%

This table presents hypothetical data for illustrative purposes.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

Ethocyn_Mechanism_of_Action cluster_cell Target Cell cluster_nucleus Nucleus DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR_Complex DHT-AR Complex This compound This compound This compound->AR Competitively Inhibits Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates to ARE Androgen Response Element DHT_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Mechanism of action of this compound as a competitive inhibitor of DHT.

References

Addressing experimental variability in Ethocyn research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address experimental variability in Ethocyn research. The information is presented in a question-and-answer format, offering troubleshooting solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a nonsteroidal compound.[1][2] Its primary mechanism of action is the competitive inhibition of the dihydrotestosterone (B1667394) (DHT) receptor in cultured fibroblasts.[1][2] By blocking DHT from binding to its receptor, this compound is believed to upregulate the production of elastin (B1584352), a key protein for skin elasticity.[1][3][4]

Q2: What are the common research applications of this compound?

Currently, the predominant research application of this compound is in the field of dermatology and cosmetology, specifically for its potential to reverse or improve signs of skin aging associated with decreased elastin levels, such as wrinkles and sagging skin.[1][5] It is a key ingredient in some skincare formulations aimed at improving skin firmness and tone.[3][6]

Q3: What are the recommended concentrations of this compound for in vivo studies?

Published clinical studies on the topical application of this compound have utilized concentrations of 0.025% and 0.25%.[1][2] Both concentrations were found to produce a statistically significant increase in elastin content compared to a control group.[1][2]

Q4: How should this compound be stored?

For solid forms of this compound, it is recommended to store it as stated on the product vial in a tightly sealed container for up to 6 months.[7] Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[7] It is best to prepare and use solutions on the same day if possible.[7] Before use, allow the product to sit at room temperature for at least 60 minutes prior to opening the vial.[7]

Troubleshooting Guides

In Vitro Cell Culture Experiments

Q5: My cells are showing inconsistent responses to this compound treatment. What could be the cause?

Potential Cause Troubleshooting Steps
Variability in Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
Inconsistent this compound Concentration Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the accuracy of your pipetting and dilution calculations.
Presence of Endogenous Androgens in Serum The presence of androgens in fetal bovine serum (FBS) can compete with this compound for DHT receptor binding. Consider using charcoal-stripped FBS to reduce baseline androgen levels.
Cell Seeding Density Inconsistent cell seeding density can affect proliferation rates and cellular responses. Ensure uniform seeding across all wells and plates.
Mycoplasma Contamination Mycoplasma contamination can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.[5]
This compound Solubility and Stability This compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium.[8] Avoid repeated freeze-thaw cycles of stock solutions.[8] Some media components can impact the stability of small molecules.[9]

Q6: I am observing cytotoxicity at my intended this compound concentration. What should I do?

Potential Cause Troubleshooting Steps
High Solvent Concentration The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).
This compound Concentration Too High Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line.
Cell Line Sensitivity Different cell lines may have varying sensitivities to this compound. Consider using a more robust cell line or adjusting the treatment duration.
Topical Animal Studies

Q7: The in vivo efficacy of my topical this compound formulation is variable between animals. What are the potential factors?

Potential Cause Troubleshooting Steps
Inconsistent Application Ensure a standardized and consistent method for applying the topical formulation, including the amount applied and the surface area covered.[10]
Variability in Skin Permeation Factors such as skin thickness, hydration, and the presence of hair can affect drug penetration.[10][11] Ensure the application site is consistent across all animals and consider gentle hair removal if necessary.
Grooming and Licking Animals may remove the topical formulation by grooming or licking. Consider using an Elizabethan collar for a period post-application to prevent this.
Formulation Stability The vehicle used for the topical formulation can impact the stability and release of this compound.[10] Ensure the formulation is stable and provides consistent drug release.
Individual Animal Variation Biological variability between animals is inherent. Increase the number of animals per group to improve statistical power and account for individual differences.

Data Presentation

Table 1: Elastin Content Increase in Human Forearm Skin Following Topical this compound Treatment

Treatment GroupDurationMean Increase in Elastin Content (%)Statistical Significance (p-value)
0.025% this compound60 DaysStatistically Significant Increase<0.05
0.25% this compound60 DaysStatistically Significant Increase<0.05
Control60 DaysNo Significant Change-

Data summarized from a double-blind dosage study involving 20 human subjects.[1][2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Elastin Production in Human Dermal Fibroblasts
  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve final working concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: Seed fibroblasts in 6-well plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • Endpoint Analysis (Western Blot for Elastin):

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against elastin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and image the blot.

    • Normalize elastin expression to a housekeeping protein like GAPDH or β-actin.

Protocol 2: Verhoff-Van Gieson (VVG) Staining for Elastin Fibers in Tissue Sections

This protocol is adapted from established methods for identifying elastic fibers in formalin-fixed, paraffin-embedded tissue sections.[1][3][12][13]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).

    • Transfer to 95% ethanol (2 minutes).

    • Transfer to 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Place slides in Verhoeff's working solution for 1 hour. The tissue should appear black.

    • Rinse in tap water.

    • Differentiate in 2% ferric chloride for 1-2 minutes, checking microscopically until elastic fibers are black and the background is gray.

    • Rinse thoroughly in tap water.

    • Treat with 5% sodium thiosulfate (B1220275) for 1 minute.

    • Wash in running tap water for 5 minutes.

    • Counterstain with Van Gieson's solution for 3-5 minutes.

  • Dehydration and Mounting:

    • Quickly dehydrate through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Elastic fibers: Blue-black to black

  • Collagen: Red

  • Other tissue elements (muscle, cytoplasm): Yellow

  • Nuclei: Blue to black

Mandatory Visualizations

Ethocyn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds This compound This compound This compound->AR Competitively Inhibits Activation Activation This compound->Activation Leads to (via Inhibition) ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds (Active Complex) Elastin_Gene Elastin Gene ARE->Elastin_Gene Regulates Repression Repression Elastin_Gene->Repression Leads to Activation->Elastin_Gene

Caption: this compound's competitive inhibition of the DHT signaling pathway.

Ethocyn_Experimental_Workflow cluster_data_collection Endpoint Assays start Start: Hypothesis Formulation cell_culture 1. Cell Culture (e.g., Human Dermal Fibroblasts) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment data_collection 3. Data Collection treatment->data_collection western Western Blot (Elastin Expression) data_collection->western qpcr qPCR (Elastin mRNA) data_collection->qpcr staining Immunofluorescence (Elastin Localization) data_collection->staining analysis 4. Data Analysis end End: Conclusion analysis->end western->analysis qpcr->analysis staining->analysis

Caption: A typical experimental workflow for in vitro this compound research.

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagent Stability & Concentration start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes new_reagents Prepare Fresh Reagents reagents_ok->new_reagents No cells_ok->check_protocol Yes new_cells Use New Cell Stock cells_ok->new_cells No revise_protocol Revise Protocol protocol_ok->revise_protocol No repeat_exp Repeat Experiment protocol_ok->repeat_exp Yes revise_protocol->repeat_exp new_reagents->repeat_exp new_cells->repeat_exp

Caption: A logical troubleshooting workflow for addressing experimental variability.

References

Technical Support Center: Optimizing Ethocyn Concentration for Maximal Elastin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your in vitro studies on the optimization of Ethocyn concentration for maximal elastin (B1584352) synthesis in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in stimulating elastin synthesis?

A1: this compound is a non-steroidal, anti-androgen compound. Its primary mechanism of action is the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to androgen receptors in cultured fibroblasts. By blocking the androgen receptor, this compound is believed to interfere with signals that can suppress the expression of the elastin gene, leading to an increase in elastin synthesis.

Q2: What is the recommended cell type for studying the effects of this compound on elastin synthesis?

A2: Human dermal fibroblasts are the most relevant cell type for these studies. These cells are the primary producers of elastin in the skin.

Q3: What is a typical effective concentration range for this compound in cell culture?

A3: Based on topical studies that have shown a significant increase in elastin content, concentrations of 0.025% and 0.25% have been reported to be effective. For in vitro studies, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for such an experiment could be a range of concentrations around these reported values, for example, from 0.01% to 0.5%.

Q4: How should I prepare this compound for addition to my cell culture medium?

A4: this compound is a lipophilic molecule and will require an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for in vitro studies. Prepare a concentrated stock solution of this compound in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q5: How long should I treat my cells with this compound to observe an effect on elastin synthesis?

A5: The time required to observe a significant increase in elastin synthesis can vary depending on the cell line and the specific endpoint being measured. For changes in elastin gene expression (mRNA levels), a treatment duration of 24 to 72 hours may be sufficient. For detecting an increase in secreted tropoelastin or deposited insoluble elastin, longer treatment periods of several days to weeks may be necessary.

Q6: What are the best methods to quantify changes in elastin synthesis in response to this compound treatment?

A6: Several methods can be employed to quantify elastin synthesis:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a sensitive method for quantifying soluble tropoelastin in the cell culture supernatant.

  • Fastin™ Elastin Assay: This is a quantitative dye-binding assay that can be used to measure both soluble and insoluble elastin.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique measures the expression of the elastin gene (ELN) at the mRNA level.

  • Immunofluorescence Staining: This method allows for the visualization and semi-quantitative analysis of deposited elastin fibers in the extracellular matrix.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no increase in elastin synthesis after this compound treatment. 1. Suboptimal this compound concentration.2. Insufficient treatment duration.3. Low cell density.4. Inappropriate serum concentration in the culture medium.1. Perform a dose-response experiment with a wider range of this compound concentrations.2. Extend the treatment duration, especially if measuring insoluble elastin.3. Ensure cells are in the late logarithmic growth phase or early confluency, as elastin production is often maximal at higher cell densities.4. Optimize the serum concentration in your culture medium; for some fibroblast lines, 5% fetal bovine serum has been shown to be optimal for elastin production.
High variability in results between replicate wells or experiments. 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture medium.3. This compound precipitation in the medium.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. After adding the diluted this compound stock to the medium, mix thoroughly before adding to the cells.3. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or consider using a different solvent.
Decreased cell viability or signs of cytotoxicity. 1. This compound concentration is too high.2. High concentration of the solvent (e.g., DMSO).3. This compound instability in the culture medium leading to toxic byproducts.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cells.2. Ensure the final concentration of the solvent in the culture medium is well below the cytotoxic threshold (typically <0.5% for DMSO).3. Refresh the culture medium with freshly prepared this compound every 2-3 days during long-term experiments to maintain its stability and biological activity.
Difficulty in detecting insoluble elastin. 1. Insufficient time for elastin fiber assembly.2. Lack of essential co-factors for cross-linking.3. Degradation of newly synthesized elastin.1. Extend the culture period to allow for the deposition and cross-linking of elastin into insoluble fibers.2. Ensure the culture medium contains adequate copper, as it is a cofactor for lysyl oxidase, the enzyme responsible for elastin cross-linking.3. Minimize protease activity by using fresh serum and handling cells gently.

Quantitative Data Summary

This compound ConcentrationHypothetical Elastin Synthesis (Fold Change vs. Control)Hypothetical Cell Viability (%)
0% (Vehicle Control)1.0100
0.01%1.2100
0.025%1.898
0.05%2.595
0.1%2.892
0.25%2.685
0.5%2.270

Note: The data in this table is for illustrative purposes only and should be confirmed by experimental validation.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using ELISA for Tropoelastin

This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for stimulating the secretion of soluble tropoelastin from human dermal fibroblasts.

  • Cell Seeding:

    • Culture human dermal fibroblasts in T75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 24-well plate at a density of 5 x 104 cells per well in complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10% (w/v) stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free culture medium to prepare working solutions that will result in final concentrations of 0.01%, 0.025%, 0.05%, 0.1%, 0.25%, and 0.5% in the cell culture wells.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell attachment, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • After the 72-hour incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any cell debris.

    • Quantify the amount of soluble tropoelastin in the supernatant using a commercially available human tropoelastin ELISA kit, following the manufacturer's instructions.

    • In parallel, perform a cell viability assay (e.g., MTT assay) on the cells remaining in the plate to assess the cytotoxicity of the different this compound concentrations.

Protocol 2: Quantification of Insoluble Elastin using Fastin™ Elastin Assay

This protocol describes how to measure the amount of insoluble elastin deposited in the extracellular matrix after prolonged treatment with this compound.

  • Cell Culture and Treatment:

    • Seed human dermal fibroblasts in 6-well plates at a density of 1 x 105 cells per well.

    • Culture the cells until they reach confluency.

    • Treat the confluent cultures with the predetermined optimal concentration of this compound (from Protocol 1) or a vehicle control for 7-14 days.

    • Change the medium containing this compound or vehicle control every 2-3 days.

  • Extraction of Insoluble Elastin:

    • After the treatment period, aspirate the culture medium.

    • Wash the cell layer twice with phosphate-buffered saline (PBS).

    • Add 1 mL of 0.1 M NaOH to each well and incubate at 95°C for 15 minutes to solubilize the cells and other matrix proteins, leaving the insoluble elastin.

    • Centrifuge the resulting suspension to pellet the insoluble elastin.

    • Wash the pellet with water and then proceed with the Fastin™ Elastin Assay according to the manufacturer's protocol, which typically involves solubilizing the elastin with oxalic acid.

  • Quantification:

    • Measure the absorbance of the samples using a spectrophotometer.

    • Calculate the amount of elastin in each sample by comparing the absorbance to a standard curve generated with purified elastin.

Visualizations

Ethocyn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Elastin Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Inhibits Binding DHT DHT DHT->AR Binds Repressor Repressor Complex AR->Repressor Releases from Elastin_Gene Elastin Gene (ELN) Repressor->Elastin_Gene No longer inhibits AR_DHT AR-DHT Complex Transcription_Inhibition Transcription Inhibition AR_DHT->Transcription_Inhibition Leads to Transcription_Activation Transcription Activation Elastin_Gene->Transcription_Activation Allows for Transcription_Inhibition->Elastin_Gene Inhibits mRNA Elastin mRNA Transcription_Activation->mRNA Tropoelastin Tropoelastin mRNA->Tropoelastin Translation Elastin_Fiber Elastin Fiber Tropoelastin->Elastin_Fiber Assembly & Cross-linking

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Human Dermal Fibroblasts seeding 2. Seed Cells into Multi-well Plates cell_culture->seeding ethocyn_prep 3. Prepare this compound Dose-Response Series seeding->ethocyn_prep treatment 4. Treat Cells with this compound (e.g., 72 hours) ethocyn_prep->treatment supernatant_collection 5. Collect Supernatant treatment->supernatant_collection cell_lysis 5. Lyse Cells (for insoluble elastin) treatment->cell_lysis viability_assay 7. Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay elastin_assay 6. Quantify Elastin (e.g., ELISA, Fastin Assay) supernatant_collection->elastin_assay cell_lysis->elastin_assay data_analysis 8. Analyze Data elastin_assay->data_analysis viability_assay->data_analysis

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start No Increase in Elastin Synthesis check_concentration Is the this compound concentration optimal? start->check_concentration check_duration Is the treatment duration sufficient? check_concentration->check_duration No dose_response Perform Dose-Response Experiment check_concentration->dose_response Yes check_cell_density Are the cells at an optimal density? check_duration->check_cell_density No increase_duration Increase Treatment Duration check_duration->increase_duration Yes optimize_density Optimize Seeding Density check_cell_density->optimize_density No success Elastin Synthesis Increased check_cell_density->success Yes dose_response->success increase_duration->success optimize_density->success

Caption: Troubleshooting logic for suboptimal elastin synthesis results.

Overcoming stability issues in Ethocyn cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common stability challenges encountered when formulating with Ethocyn® (ethoxyheptyl bicyclooctanone), a lipophilic active ingredient. The information is intended for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and what are its primary formulation characteristics?

This compound® is the trade name for ethoxyheptyl bicyclooctanone, a synthetic, oil-soluble active ingredient designed to enhance skin elasticity.[1] As a lipophilic ester, it must be formulated in the oil phase of an emulsion or in an anhydrous (water-free) system. Its stability is intrinsically linked to its solubility and interactions within the chosen solvent system, emulsifiers, and packaging.[2][3]

Q2: My this compound® formulation is showing a grainy texture after cooling. What is the likely cause?

A grainy or gritty texture that appears after the formulation cools or during storage is often due to the crystallization of high-melting point ingredients in the oil phase.[4][5] This can be caused by several factors:

  • Concentration: The concentration of this compound® or other waxes and fatty alcohols may exceed the solubility limit of the oil phase at lower temperatures.

  • Improper Cooling: A slow cooling rate can allow for the formation of large, noticeable crystals.[5]

  • Ingredient Incompatibility: Certain ingredients can disrupt the crystal lattice of the formulation's structural waxes, leading to instability.[2]

Q3: How can I prevent crystallization in my formulations?

To prevent crystallization, consider the following strategies:

  • Optimize the Solvent System: Carefully select primary oils and co-solvents to ensure all oil-phase components, including this compound®, remain fully dissolved at all stages.[2]

  • Control the Cooling Rate: Employ rapid cooling ("shock cooling") after emulsification to promote the formation of smaller, less perceptible crystals, resulting in a smoother texture.[5]

  • Introduce Crystal Growth Inhibitors: The inclusion of certain polymers or specialized butters can interfere with crystal lattice formation, preventing large crystals from forming over time.[6][7]

  • Systematic Ingredient Addition: When developing a formula, add ingredients systematically to the primary oil phase to check for compatibility and clarity at each step.[2]

Q4: My oil-in-water emulsion containing this compound® is separating. What steps should I take to troubleshoot this?

Phase separation in an oil-in-water emulsion indicates a breakdown of its structure.[5] Key areas to investigate include:

  • Emulsifier System: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier blend is correctly matched to the oil phase. An improper HLB is a common cause of instability.

  • Processing Parameters: Insufficient homogenization can lead to large oil droplets that are more prone to coalescence and separation.[5] Also, ensure that the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification.[5]

  • pH Shifts: A significant change in the formulation's pH during its shelf life can disrupt the emulsion. This may be due to oxidation or other incompatibilities.[4]

  • Ingredient Ratios: The ratio of oils to emulsifiers and stabilizers is critical. You may need to increase the concentration of emulsifiers or stabilizing agents like gums and polymers.[4]

Q5: What are the best practices for conducting stability testing on this compound® formulations?

Stability testing is essential to ensure a cosmetic product maintains its quality and safety over its shelf life.[8][9] A robust program includes:

  • Accelerated Stability Testing: This involves subjecting the product to elevated stress conditions, such as high temperatures (e.g., 40-45°C), to predict long-term stability more quickly.[10][11][12] A product stable for 12 weeks at 45°C may be considered stable for up to two years at room temperature.[3]

  • Real-Time Stability Testing: The product is stored under normal conditions (e.g., 25°C) and monitored for its entire proposed shelf life.[11]

  • Cyclic Testing: The formulation should undergo several freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to assess its resilience to temperature fluctuations during shipping and storage.[13]

  • Packaging Compatibility: Always conduct stability tests in the final intended packaging, as interactions between the formula and the container can cause issues.[8][13]

Troubleshooting Guides

Issue 1: Crystallization and Graininess

This guide provides a systematic approach to resolving crystal formation in anhydrous or emulsion-based formulations containing this compound®.

Illustrative Stability Data Under Different Solvent Systems

Formulation IDPrimary EmollientCo-SolventThis compound® Conc.Observations (4°C, 4 Weeks)Stability Rating
ETH-F01C12-15 Alkyl BenzoateNone5%Fine white crystals observedPoor
ETH-F02C12-15 Alkyl BenzoateIsopropyl Myristate (10%)5%Slight graininess detected by touchModerate
ETH-F03C12-15 Alkyl BenzoateDiisopropyl Adipate (10%)5%Smooth, no crystals observedGood
ETH-F04Isopropyl PalmitateNone5%Hazy appearance, minor precipitatesPoor
ETH-F05Isopropyl PalmitateDiisopropyl Adipate (10%)5%Smooth, no crystals observedGood

Note: This data is illustrative and intended for guidance purposes.

Troubleshooting Workflow

G cluster_0 Troubleshooting Crystallization start Grainy Texture or Crystals Observed check_sol Is this compound® fully solubilized in the oil phase at 75°C? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_conc Is the concentration of This compound® or other waxes exceeding solubility limits? adjust_solvent Action: Modify solvent system. Add a co-solubilizer like Diisopropyl Adipate. check_conc->adjust_solvent reduce_conc Action: Reduce concentration of problematic ingredient. check_conc->reduce_conc check_cool Was the cooling process controlled? shock_cool Action: Implement rapid cooling post-emulsification. check_cool->shock_cool check_compat Are all oil-phase ingredients compatible? isolate_compat Action: Test compatibility of each oil-phase ingredient individually. check_compat->isolate_compat reheat Action: Re-heat oil phase to ensure complete dissolution. sol_no->reheat sol_yes->check_conc sol_yes->check_cool sol_yes->check_compat reheat->start

Caption: A workflow diagram for troubleshooting crystallization issues.

Issue 2: Emulsion Phase Separation

This guide addresses the breakdown of oil-in-water emulsions, a common stability challenge.

Illustrative Stability Data at Various Emulsifier Levels

Formulation IDOil Phase (%)Emulsifier A (%)Emulsifier B (%)Observations (45°C, 8 Weeks)Stability Rating
ETH-E01202.01.0Slight oil creaming on surfaceModerate
ETH-E02203.01.5No separation observedGood
ETH-E03253.01.5Complete phase separationPoor
ETH-E04254.02.0No separation observedGood

Note: This data is illustrative and intended for guidance purposes.

Logical Relationship Diagram for Emulsion Stability

G cluster_1 Factors in Emulsion Stability stability Stable Emulsion instability Phase Separation emulsifier Correct Emulsifier (Type & Conc.) emulsifier->stability processing Optimized Processing (Homogenization, Temp) processing->stability stabilizer Adequate Stabilizers (Gums, Polymers) stabilizer->stability ph Stable pH ph->stability instability->emulsifier Incorrect HLB instability->processing Poor Homogenization instability->stabilizer Insufficient Gums instability->ph pH Drift

Caption: Key factors influencing the stability of an emulsion.

Key Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To predict the long-term physical and chemical stability of an this compound® formulation by subjecting it to elevated temperature and humidity.[8][12]

Methodology:

  • Sample Preparation: Prepare at least three samples of the final formulation in its intended consumer packaging. Reserve one sample as a control to be stored at room temperature (25°C/60% RH).

  • Initial Analysis (Time Zero): Analyze the control sample for baseline parameters. This should include:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Microscopic Analysis: Check for crystal formation or changes in emulsion droplet size.

    • Chemical Analysis: Quantify the concentration of this compound® using a validated HPLC method.

  • Incubation: Place the test samples in a stability chamber set to an elevated temperature, typically 40°C or 45°C, with controlled humidity (e.g., 75% RH).[10]

  • Evaluation Intervals: Evaluate the samples at predetermined intervals, such as 2, 4, 8, and 12 weeks.

  • Analysis: At each interval, remove a sample from the chamber and allow it to equilibrate to room temperature. Perform the same set of analyses as the time-zero sample and compare the results to both the baseline and the room temperature control.

  • Acceptance Criteria: Define acceptable limits for changes in physical and chemical properties. Significant changes, such as a drop in active ingredient concentration by more than 10%, phase separation, or significant changes in color or pH, would indicate instability.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound® Quantification

Objective: To accurately measure the concentration of this compound® in a cosmetic formulation to assess its chemical stability over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound® reference standard in a suitable solvent (e.g., Methanol or Acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic formulation into a volumetric flask.

    • Add a solvent capable of extracting this compound® from the formulation matrix. This may require experimentation to find an appropriate solvent that dissolves the active ingredient while precipitating interfering matrix components.

    • Use sonication or vigorous mixing to ensure complete extraction.

    • Dilute the solution to the final volume with the solvent and filter through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set to an appropriate wavelength for this compound® (determined by UV scan).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared formulation samples.

    • Quantify the amount of this compound® in the samples by comparing their peak areas to the calibration curve.

  • Calculation: Calculate the percentage of this compound® remaining in the stability samples relative to the time-zero measurement to determine the rate of degradation.

References

Technical Support Center: Enhancing the Topical Bioavailability of Ethocyn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the topical bioavailability of Ethocyn.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the skin?

This compound, chemically known as 6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one, is a nonsteroidal antiandrogen compound.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in cultured fibroblasts.[1][2] This inhibition is believed to lead to an increase in the production of elastin (B1584352), a key protein for maintaining skin elasticity.[3][4] Consequently, this compound is utilized in skincare formulations to improve skin firmness and reduce the appearance of wrinkles.[5]

Q2: What are the key physicochemical properties of a topical drug that influence its skin penetration?

Several physicochemical properties of a drug molecule significantly affect its ability to penetrate the skin. These include:

  • Molecular Weight: Smaller molecules generally diffuse and are absorbed into the skin more readily.[6]

  • Lipophilicity: The skin's outer layer, the stratum corneum, is lipophilic. Therefore, drugs with higher lipophilicity tend to be absorbed more easily than hydrophilic drugs.[6]

  • Concentration: The concentration of the drug in the vehicle can influence the concentration gradient across the skin, which is a driving force for diffusion.[7]

  • pH of the Formulation: The pH can affect the ionization state of the drug, which in turn influences its ability to permeate the skin.[8]

Q3: What physiological factors of the skin can impact the bioavailability of topical this compound?

The condition and properties of the skin itself play a crucial role in the absorption of topical agents. Key factors include:

  • Skin Hydration: Increased skin hydration can soften the stratum corneum and enhance the penetration of many substances.[9]

  • Skin Temperature: A higher skin temperature can increase the rate of drug penetration.[9]

  • Skin Condition: The integrity of the skin barrier is critical. Damaged or diseased skin may have altered permeability compared to healthy skin.[7]

  • Anatomical Location: The thickness of the stratum corneum varies across different body sites, which can lead to regional differences in drug absorption.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in vitro skin permeation of this compound Inappropriate Vehicle/Formulation: The vehicle may not be optimized for this compound's solubility and partitioning into the skin.Formulation Optimization: - Experiment with different solvents, co-solvents, and emollients to enhance this compound's solubility.- Evaluate the effect of pH on the formulation and this compound's stability and partitioning.- Consider incorporating penetration enhancers such as fatty acids, alcohols, or glycols.[10]
Suboptimal Concentration: The concentration of this compound in the formulation may be too low to create a sufficient driving force for diffusion.Concentration Adjustment: - Prepare formulations with varying concentrations of this compound to determine the optimal concentration for skin permeation without causing irritation.[7]
Experimental Setup Issues: Problems with the Franz diffusion cell setup, such as air bubbles under the skin sample or improper sealing.Refine Experimental Technique: - Ensure the skin sample is properly mounted and there are no air bubbles between the skin and the receptor fluid.- Verify that the system is leak-proof.- Maintain a constant temperature of the receptor fluid (typically 32°C or 37°C) to mimic physiological conditions.[9]
High variability in experimental results Inconsistent Skin Samples: Variation in skin thickness or integrity between different donors or even different sections from the same donor.Standardize Skin Samples: - Use skin from the same anatomical site and donor for a set of experiments.- Measure the thickness of each skin sample and exclude those that deviate significantly from the mean.- Visually inspect the skin for any damage before mounting.
Inconsistent Dosing: Applying different amounts of the formulation to the skin surface.Precise Dosing: - Use a positive displacement pipette to apply a precise and consistent volume or weight of the formulation per unit area of the skin. An application dose of 1-10 mg/cm² for a semi-solid sample is often recommended.[11]
This compound degradation in the formulation Chemical Instability: this compound may be degrading due to interactions with other formulation components or exposure to light or air.Stability Studies: - Conduct stability studies of the formulation under different conditions (e-g., temperature, light exposure).- Analyze the formulation for this compound content at various time points using a validated analytical method (e.g., HPLC).- Consider adding antioxidants or using protective packaging if degradation is observed.[7]
Precipitation of this compound in the formulation Poor Solubility: this compound may be precipitating out of the vehicle over time, especially at higher concentrations.Solubility Enhancement: - Incorporate solubilizing agents into the formulation.- Consider advanced delivery systems like liposomes or nanoemulsions to encapsulate this compound and improve its stability and solubility.[12]

Quantitative Data on this compound Efficacy

The following table summarizes the quantitative data from a clinical study on the effect of topical this compound on skin elastin content.

This compound Concentration Duration of Treatment Change in Elastin Content Statistical Significance Reference
0.25%30 and 60 daysStatistically significant increasep < 0.05[1][2]
0.025%30 and 60 daysStatistically significant increasep < 0.05[1][2]
0.5% followed by 0.01%3 months166% average increase from baselineNot specified[4]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a topical formulation through an ex vivo skin sample.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions)

  • This compound formulation

  • Positive displacement pipette

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • HPLC or other suitable analytical instrument for this compound quantification

Methodology:

  • Prepare the skin samples by carefully removing any subcutaneous fat and cutting them into appropriate sizes to fit the Franz diffusion cells.

  • Equilibrate the skin samples in phosphate-buffered saline for 30 minutes before mounting.

  • Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (32°C or 37°C) receptor solution and ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Place the Franz cells in a water bath set to maintain the desired skin surface temperature.

  • Allow the system to equilibrate for 30 minutes.

  • Apply a precise amount of the this compound formulation (e.g., 5 mg/cm²) evenly onto the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for this compound concentration using a validated analytical method.

  • At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the skin if required.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

Protocol 2: Formulation Optimization for Enhanced this compound Delivery

Objective: To develop a topical formulation that enhances the bioavailability of this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., ethanol, propylene (B89431) glycol, dimethyl isosorbide)

  • A selection of emollients (e.g., isopropyl myristate, caprylic/capric triglycerides)

  • A selection of penetration enhancers (e.g., oleic acid, laurocapram)

  • Gelling agents, emulsifiers, and other excipients as needed

  • Homogenizer, overhead stirrer

  • pH meter

  • Viscometer

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various individual solvents and combinations of solvents to identify a suitable vehicle base.

  • Excipient Compatibility: Assess the compatibility of this compound with various formulation excipients to ensure there is no degradation.

  • Formulation Development:

    • Prepare a series of base formulations with varying ratios of the selected solvents and emollients.

    • Incorporate this compound into these base formulations.

    • Prepare another series of formulations that include a penetration enhancer at different concentrations.

  • Physicochemical Characterization:

    • Measure the pH, viscosity, and appearance of each formulation.

    • Observe the formulations over time for any signs of physical instability, such as phase separation or precipitation.

  • In Vitro Permeation Testing:

    • Select the most promising formulations based on their physicochemical properties.

    • Conduct in vitro skin permeation studies for these formulations as described in Protocol 1.

  • Data Analysis: Compare the permeation profiles of this compound from the different formulations to identify the composition that provides the highest skin penetration.

Visualizations

Caption: Signaling pathway of this compound's mechanism of action in a fibroblast.

Troubleshooting_Workflow Start Start: Low this compound Bioavailability Check_Formulation Is the formulation optimized? Start->Check_Formulation Optimize_Formulation Optimize Vehicle & Add Penetration Enhancers Check_Formulation->Optimize_Formulation No Check_Protocol Is the experimental protocol sound? Check_Formulation->Check_Protocol Yes End Re-evaluate Bioavailability Optimize_Formulation->End Refine_Protocol Refine Dosing, Skin Handling & Setup Check_Protocol->Refine_Protocol No Check_Stability Is this compound stable in the formulation? Check_Protocol->Check_Stability Yes Refine_Protocol->End Improve_Stability Add Stabilizers & Protective Packaging Check_Stability->Improve_Stability No Check_Stability->End Yes Improve_Stability->End

Caption: Logical workflow for troubleshooting low this compound bioavailability.

Experimental_Workflow Start Objective: Assess Impact of Penetration Enhancer Formulation Prepare Formulations: 1. Control (No Enhancer) 2. Test (With Enhancer) Start->Formulation Permeation_Study Conduct In Vitro Skin Permeation Study (Franz Diffusion Cells) Formulation->Permeation_Study Sample_Collection Collect Receptor Fluid at Timed Intervals Permeation_Study->Sample_Collection Analysis Quantify this compound Concentration (HPLC) Sample_Collection->Analysis Data_Processing Calculate Cumulative Permeation and Flux Analysis->Data_Processing Comparison Compare Permeation Profiles (Control vs. Test) Data_Processing->Comparison Conclusion Draw Conclusion on Enhancer Efficacy Comparison->Conclusion

Caption: Experimental workflow for evaluating a penetration enhancer for this compound.

References

Mitigating potential side effects of Ethocyn in topical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential side effects during experiments with topical Ethocyn applications.

Troubleshooting Guide: Managing Potential Side Effects

This guide addresses specific issues that may be encountered during in-vitro and in-vivo experiments with this compound formulations.

Observed Issue Potential Cause Recommended Action Experimental Protocol Reference
Cell viability significantly decreased in in-vitro skin model. High concentration of this compound, cytotoxic effects of other formulation excipients, or improper protocol execution.1. Perform a dose-response study to determine the optimal non-cytotoxic concentration of this compound. 2. Evaluate the cytotoxicity of individual excipients in the formulation. 3. Review and ensure strict adherence to the in-vitro skin irritation testing protocol.In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
Erythema (redness) and edema (swelling) observed in human subjects. Irritant Contact Dermatitis (ICD) due to the formulation, individual subject sensitivity, or high concentration of this compound.1. Discontinue application on affected subjects. 2. Reduce the concentration of this compound in the formulation. 3. Evaluate the irritancy potential of the vehicle without this compound. 4. Screen subjects for pre-existing skin sensitivities.Human Repeat Insult Patch Test (HRIPT)
Delayed-onset of rash, itching, or vesicles in human subjects. Allergic Contact Dermatitis (ACD) to this compound or another component in the formulation.1. Discontinue product use immediately. 2. Conduct a patch test to identify the specific allergen. 3. Reformulate the product to exclude the identified allergen.Human Repeat Insult Patch Test (HRIPT)
Inconsistent results across experimental batches. Variability in formulation preparation, such as mixing speed, temperature, or order of ingredient addition.1. Standardize and document all formulation manufacturing parameters. 2. Implement quality control checks for each batch. 3. Ensure consistent sourcing and quality of raw materials.N/A

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in topical applications?

A1: this compound is a nonsteroidal, antiandrogen compound. It works by competitively inhibiting the binding of dihydrotestosterone (B1667394) (DHT) to its receptors in cultured skin fibroblasts. This action is believed to result in an increase in the production of elastin (B1584352) fibers, which can improve the firmness and elasticity of the skin.[1][2]

Q2: Have any adverse effects been reported in clinical studies of topical this compound?

A2: A clinical study evaluating this compound at concentrations of 0.25% and 0.025% reported a statistically significant increase in elastin content without mentioning any adverse effects.[1][2] Another consumer study also noted "no adverse effects on skin structure." However, detailed safety data from large-scale clinical trials are not extensively published in the public domain. As with any topical active ingredient, there is a potential for skin reactions, and thorough safety testing is recommended.

Q3: What are the initial steps to take if skin irritation is observed in an experiment?

A3: If skin irritation, such as redness, itching, or burning, is observed, the first step is to discontinue the application of the topical product.[3][4][5] The affected area should be gently cleansed. Applying a cool compress can help soothe the irritation.[3] It is crucial to document the observations and assess whether the reaction is likely due to irritation or an allergic response.

Q4: How can I differentiate between Irritant Contact Dermatitis (ICD) and Allergic Contact Dermatitis (ACD)?

A4: ICD is a direct inflammatory reaction to a substance and can occur in anyone, often appearing shortly after contact.[5] Symptoms are typically confined to the area of application. ACD is a delayed hypersensitivity reaction (Type IV) that involves the immune system and occurs only in sensitized individuals.[6] The reaction may appear 24-72 hours after exposure and can spread beyond the initial contact site. Patch testing can help identify the causative agent in suspected ACD.

Q5: What formulation strategies can be employed to minimize potential skin irritation?

A5: To minimize irritation, consider the following:

  • Optimize Concentration: Use the lowest effective concentration of this compound.

  • Vehicle Selection: Choose a vehicle with a low irritancy profile. Ointments, which contain fewer preservatives and emulsifiers, are often less irritating than creams or gels.[4]

  • Ingredient Screening: Avoid known common allergens and irritants in the formulation, such as certain fragrances and preservatives.[4][5]

  • pH Adjustment: Ensure the pH of the final formulation is compatible with the skin's natural pH.

Experimental Protocols

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method provides an in-vitro approach to assess the skin irritation potential of a test substance.

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Skin irritation is identified by the substance's ability to reduce the viability of the tissue below a defined threshold (typically ≤ 50%). Cell viability is measured using a colorimetric assay, such as the MTT assay.[7][8][9]

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue cultures are received and pre-incubated in a sterile, humidified incubator at 37°C with 5% CO2.

  • Test Substance Application: A defined amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.

  • MTT Assay: The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated. Viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. A mean viability of ≤ 50% is typically classified as an irritant.[7][8][9]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a test material to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[10][11][12][13][14]

Principle: The test involves repeated application of the test material to the same site on the skin of volunteers over several weeks (induction phase), followed by a rest period and then a final application to a naive skin site (challenge phase).[10][11][12]

Methodology:

  • Subject Recruitment: A panel of healthy volunteers (typically 50-200) is recruited. Subjects with known skin conditions or allergies may be excluded.[12][14]

  • Induction Phase:

    • The test material is applied to a small area of the skin (e.g., the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for 24-48 hours.

    • This process is repeated nine times over a three-week period at the same application site.[11][12]

    • The site is graded for any signs of irritation after each application.

  • Rest Period: A two-week rest period follows the induction phase, during which no applications are made.

  • Challenge Phase:

    • A single patch with the test material is applied to a new, previously untreated (naive) skin site.[10][11]

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for signs of a reaction (erythema, edema, papules, vesicles) at specified time points (e.g., 48 and 72 hours after patch removal).[10]

  • Interpretation: A reaction at the challenge site that is more severe than any irritation seen during the induction phase is indicative of sensitization.

Visualizations

Irritant_Contact_Dermatitis_Pathway cluster_0 Epidermis cluster_1 Dermis Irritant Irritant Stratum_Corneum Stratum Corneum (Skin Barrier) Irritant->Stratum_Corneum Disruption Keratinocytes Keratinocytes Inflammatory_Mediators Pro-inflammatory Cytokines & Chemokines Keratinocytes->Inflammatory_Mediators Release Stratum_Corneum->Keratinocytes Penetration Immune_Cells Immune Cells (e.g., T-cells) Immune_Cells->Keratinocytes Inflammatory Response (Redness, Swelling) Inflammatory_Mediators->Immune_Cells Recruitment & Activation

Caption: Simplified signaling pathway of Irritant Contact Dermatitis (ICD).

Allergic_Contact_Dermatitis_Pathway cluster_0 Sensitization Phase (First Exposure) cluster_1 Elicitation Phase (Re-exposure) Hapten Allergen (Hapten) Skin_Protein Skin_Protein Hapten->Skin_Protein Binds to Hapten_Protein_Complex Hapten_Protein_Complex Skin_Protein->Hapten_Protein_Complex Langerhans_Cell Langerhans_Cell Hapten_Protein_Complex->Langerhans_Cell Uptake & Processing Lymph_Node Lymph_Node Langerhans_Cell->Lymph_Node Migration to T_Cell_Priming T-Cell Priming & Memory Cell Formation Lymph_Node->T_Cell_Priming Hapten_Re Allergen (Hapten) Memory_T_Cell Memory_T_Cell Hapten_Re->Memory_T_Cell Activates Cytokine_Release Cytokine Release Memory_T_Cell->Cytokine_Release Inflammation Inflammation (Dermatitis) Cytokine_Release->Inflammation

Caption: Simplified signaling pathway of Allergic Contact Dermatitis (ACD).

Experimental_Workflow_Troubleshooting Start Start Formulation_Development Develop this compound Formulation Start->Formulation_Development In_Vitro_Screening In-Vitro Irritation Screening (e.g., OECD 439) Formulation_Development->In_Vitro_Screening Irritation_Observed_IV Irritation Observed? In_Vitro_Screening->Irritation_Observed_IV Reformulate_IV Reformulate / Adjust Concentration Irritation_Observed_IV->Reformulate_IV Yes Human_Patch_Testing Human Repeat Insult Patch Test (HRIPT) Irritation_Observed_IV->Human_Patch_Testing No Reformulate_IV->In_Vitro_Screening Reaction_Observed_H Reaction Observed? Human_Patch_Testing->Reaction_Observed_H Investigate_Cause Investigate Cause (Irritation vs. Allergy) Reaction_Observed_H->Investigate_Cause Yes Safe_for_Further_Testing Proceed with Further Clinical Evaluation Reaction_Observed_H->Safe_for_Further_Testing No Reformulate_H Reformulate / Exclude Allergen Investigate_Cause->Reformulate_H Reformulate_H->Human_Patch_Testing

Caption: Experimental workflow for assessing and troubleshooting skin reactions.

References

Technical Support Center: Best Practices for Long-Term Storage of Ethocyn and its Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, publicly available long-term stability data for Ethocyn (6-(5-ethoxy-hept-1-yl) bicycle [3.3.0]octan-3-one) is limited. The following guidance is based on general best practices for pharmaceutical compounds and topical formulations. Researchers must validate these recommendations for their specific this compound formulation and intended use.

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and troubleshooting of this compound and its formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for pure this compound powder? For optimal long-term stability, pure this compound powder should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry environment. For extended storage periods, refrigeration at 2-8°C or freezing at -20°C to -80°C is recommended to minimize degradation. The choice of temperature should be confirmed through stability studies of the specific batch.

Q2: How should I store different this compound formulations (e.g., solutions, creams)? this compound formulations should be stored in well-closed containers that protect the contents from light and air. The ideal storage temperature is dependent on the specific formulation and its excipients. As a general guideline, storage at a controlled room temperature (20-25°C) or under refrigeration (2-8°C) is advisable. It is crucial to avoid repeated freeze-thaw cycles, as this can compromise the physical stability of formulations like emulsions, potentially leading to phase separation.

Q3: What are the potential degradation pathways for this compound? While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures may be susceptible to the following:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Hydrolysis: The presence of moisture or high humidity can cause the breakdown of certain chemical bonds through hydrolysis.

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce chemical changes.

  • Excipient Incompatibility: Chemical interactions with other ingredients in a formulation can accelerate degradation.[1][2]

Q4: My this compound solution has become cloudy or has formed a precipitate. What should I do? The formation of cloudiness or a precipitate in an this compound solution can be attributed to several factors:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution.

  • Solvent Evaporation: Over time, the evaporation of the solvent can lead to an increase in the concentration of this compound beyond its solubility limit.

  • pH Shift: Changes in the pH of the solution can alter the solubility of this compound.

  • Incompatibility: The buffer system or other components within the solution may not be compatible with this compound.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves.

  • Confirm the identity and concentration of the solvent.

  • Measure the pH of the solution and adjust it if it has deviated from the intended range.

  • If the precipitate is suspected to be an impurity, filtration may be appropriate.

  • If the problem persists, it may be necessary to reformulate the solution using different solvents or solubilizing agents.

Troubleshooting Guides

Issue 1: Physical Instability in Topical Formulations (e.g., Creaming, Phase Separation)
  • Symptom: The formulation, such as a cream or emulsion, separates into distinct layers.

  • Possible Causes:

    • Storage at improper temperatures.

    • Inadequate homogenization or mixing during the manufacturing process.

    • Incompatibility between the oil and aqueous phases of the formulation.

    • Degradation of the emulsifying agent.

  • Recommendations:

    • Adhere to the recommended storage temperature and minimize exposure to extreme temperature fluctuations.

    • Ensure that the manufacturing process, especially the emulsification step, is well-controlled and validated.

    • Thoroughly evaluate the compatibility of all excipients used in the formulation.

Issue 2: Alteration in Color or Odor
  • Symptom: The formulation exhibits a noticeable change in color or develops an unusual odor over time.

  • Possible Causes:

    • Chemical degradation of this compound or other excipients in the formulation.

    • Oxidation resulting from exposure to air.

    • Microbial contamination.

  • Recommendations:

    • Store the formulation in airtight and opaque containers to protect it from air and light.

    • Consider the inclusion of appropriate antioxidants and antimicrobial preservatives in the formulation.

    • If significant changes in color or odor are observed, the product should be discarded as this may indicate a loss of potency or the formation of potentially harmful degradation products.

Data Presentation

Table 1: Illustrative Stability Data for a Hypothetical this compound Cream Formulation

Storage ConditionTime PointAppearancepHThis compound Assay (%)Total Degradation Products (%)
25°C / 60% RH InitialWhite, homogenous cream6.5100.0< 0.1
3 MonthsNo change6.499.50.5
6 MonthsNo change6.498.91.1
40°C / 75% RH (Accelerated) InitialWhite, homogenous cream6.5100.0< 0.1
1 MonthSlight yellowing6.297.22.8
3 MonthsYellowing, slight separation6.094.55.5
RH = Relative Humidity. The data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound and its formulations. These protocols should be considered as a starting point and must be adapted and validated for the specific formulation under investigation.

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its potential degradation products.

Methodology:

  • Forced Degradation Studies: To generate potential degradation products, subject this compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light exposure.[3][4][5]

  • Chromatographic Method Development: Develop a reverse-phase HPLC method, likely using a C18 column, with a mobile phase gradient that effectively separates the parent this compound peak from all generated degradation product peaks and any excipients.[6]

  • Method Validation: Validate the developed HPLC method in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To assess the stability of a specific this compound formulation under defined storage conditions over its proposed shelf life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final this compound formulation in its intended commercial packaging.

  • Storage Conditions: Store the samples at both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Schedule: Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

  • Analysis: At each time point, evaluate the samples for the following:

    • Physical Properties: Appearance, color, odor, pH, and viscosity.

    • Chemical Properties: Assay of this compound and quantification of degradation products using the validated stability-indicating HPLC method.

    • Microbial Limits: Assess the microbial content to ensure it remains within acceptable limits.

Mandatory Visualization

Ethocyn_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds FiveAlphaReductase->DHT DHT_AR_Complex DHT-AR Complex This compound This compound This compound->AR Competitively Inhibits Gene_Transcription Gene Transcription (leading to changes in elastin (B1584352) production) DHT_AR_Complex->Gene_Transcription Translocates to Nucleus

Proposed mechanism of action of this compound.

Stability_Study_Workflow start Start: this compound Formulation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Initiate Long-Term & Accelerated Stability Studies method_val->stability_study sampling Sample at Predetermined Time Points stability_study->sampling analysis Analyze Samples: - Physical Attributes - Chemical Purity (HPLC) - Microbial Limits sampling->analysis analysis->sampling Next Time Point data_analysis Data Analysis & Shelf-Life Determination analysis->data_analysis

References

Optimizing fixation and staining protocols for elastin in Ethocyn-treated tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing fixation and staining protocols for elastin (B1584352), particularly in tissues treated with Ethocyn or other elastogenic-stimulating compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary fixative for preserving elastin fibers in this compound-treated tissues?

A1: The standard and recommended fixative is 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) solution.[1][2] PFA is effective at cross-linking proteins, which preserves tissue morphology and the antigenicity of elastin fibers with minimal shrinkage.[3] For immunohistochemical methods, mild fixation is crucial as aggressive fixation can mask epitopes.[4]

Q2: How might this compound treatment affect the visualization of elastin fibers?

A2: this compound is designed to stimulate elastogenesis, the process of creating new elastic fibers.[5] This process begins with the synthesis and secretion of a soluble precursor called tropoelastin, which is then assembled and cross-linked into mature, insoluble elastin.[6][7] Consequently, this compound-treated tissues may contain a higher proportion of newly formed, finer, and less cross-linked elastic fibers. These immature fibers might have different staining affinities compared to mature, established fibers, potentially requiring protocol adjustments.

Q3: Which staining method is considered the gold standard for elastin detection?

A3: The Verhoeff-Van Gieson (VVG) stain is the most commonly used and reliable method for demonstrating elastic fibers in tissue sections.[8][9] It stains elastic fibers a distinct black or blue-black, providing excellent contrast against the red-stained collagen and yellow-stained cytoplasm and muscle.[9][10] Other available methods include Orcein, which stains elastin brown, and Aldehyde Fuchsin, which provides a deep purple stain.[8]

Q4: Can I use immunohistochemistry (IHC) instead of traditional stains like VVG?

A4: Yes, IHC is a viable and more specific alternative. Using an antibody targeting elastin (or tropoelastin) can provide highly specific visualization.[10][11] However, IHC protocols require careful optimization, particularly regarding antigen retrieval, to unmask epitopes that may have been altered during fixation.[4][12][13]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems researchers may encounter when staining elastin in tissues where elastogenesis has been pharmacologically stimulated.

Problem 1: Weak or Pale Staining of Elastic Fibers

Potential Cause Recommended Solution
Over-differentiation (VVG Stain) The differentiation step using 2% ferric chloride is critical and time-sensitive.[8] Reduce the differentiation time and check the slide microscopically. Elastin should be black against a gray background before counterstaining.[14] It is often better to slightly under-differentiate.[14]
Old or Depleted Reagents The Verhoeff's hematoxylin (B73222) solution is only stable for a few hours and should be prepared fresh before each use.[8] Ensure all staining and differentiation reagents are within their expiration dates.
Insufficient Fixation Time Inadequate fixation can lead to poor preservation of elastin fibers. Optimize fixation time based on tissue size and type. See the optimization table below.
Excessive Time in Counterstain The Van Gieson counterstain can extract the primary elastin stain.[14] Minimize the counterstaining time to the recommended 3-5 minutes.[14]
Masked Epitopes (IHC) Formalin fixation can mask antibody binding sites.[4][13] Implement an antigen retrieval step, such as heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0), to unmask the elastin epitopes.[4][15]

Problem 2: High Background Staining or Lack of Contrast

Potential Cause Recommended Solution
Under-differentiation (VVG Stain) If the background (e.g., collagen, cytoplasm) retains too much of the black hematoxylin stain, it indicates insufficient differentiation. Increase the time in 2% ferric chloride in small increments, monitoring microscopically.[16]
Overstaining Reduce the initial incubation time in the Verhoeff's hematoxylin solution. While the standard is often 1 hour, this can be optimized.[14]
Inadequate Rinsing Ensure thorough rinsing with tap water after the differentiation and sodium thiosulfate (B1220275) steps to remove all excess reagents before counterstaining.[14]
Table 1: Recommended Starting Parameters for Optimization

This table provides suggested starting points for key quantitative variables in your protocol. These should be optimized for your specific tissue type and experimental conditions.

Parameter Recommendation for Small Biopsies (<4mm thick) Recommendation for Larger Tissues (>4mm thick) Notes
4% PFA Fixation Time 12-18 hours at Room Temperature24-48 hours at Room TemperatureProlonged fixation can increase antigen masking for IHC.[3]
VVG Staining Time 45-60 minutes60 minutesEnsure complete coverage of the tissue section with freshly made stain.[14]
VVG Differentiation (2% FeCl₃) 1-2 minutes (monitor microscopically)1-3 minutes (monitor microscopically)This is the most critical step for achieving good contrast.[8][16]
Van Gieson Counterstain Time 3 minutes3-5 minutesAvoid prolonged exposure, which can remove the elastin stain.[14]

Detailed Experimental Protocol: Verhoeff-Van Gieson (VVG) Staining

This protocol is adapted for use on 5 µm thick paraffin-embedded tissue sections fixed in 4% PFA.

Reagent Preparation:

  • Verhoeff's Hematoxylin Solution (Prepare Fresh):

    • Solution A: 5% Hematoxylin in Absolute Alcohol (Dissolve 5g Hematoxylin in 100ml absolute alcohol).

    • Solution B: 10% Ferric Chloride in distilled water.

    • Solution C: Lugol's Iodine (Dissolve 2g Potassium Iodide in 100ml distilled water, then add 1g Iodine and mix).

    • Working Solution: Mix 20 ml of Solution A, 8 ml of Solution B, and 8 ml of Solution C. The solution should be jet black.[14]

  • Differentiating Solution: 2% Ferric Chloride (Dilute 10% stock solution with distilled water).

  • Van Gieson's Counterstain:

    • 1% Acid Fuchsin in distilled water: 5 ml

    • Saturated Picric Acid in distilled water: 95 ml

Staining Procedure:

  • Deparaffinize and hydrate (B1144303) tissue sections to distilled water.

  • Stain in freshly prepared Verhoeff's hematoxylin solution for 1 hour.[14] Sections will appear completely black.

  • Rinse slides in several changes of tap water.

  • Differentiate in 2% ferric chloride for 1-2 minutes.[14]

  • Stop differentiation by rinsing thoroughly in tap water. Check microscopically to ensure elastic fibers are black and the background is gray. If under-differentiated, return to ferric chloride. If over-differentiated (elastin is pale), the slide cannot be recovered.[14][16]

  • Treat with 5% sodium thiosulfate for 1 minute to remove iodine, then wash in running tap water for 5 minutes.[14]

  • Counterstain in Van Gieson's solution for 3-5 minutes.[14]

  • Dehydrate rapidly through 95% alcohol, followed by two changes of 100% alcohol.

  • Clear in two changes of xylene and mount with a resinous mounting medium.[14]

Expected Results:

  • Elastic Fibers: Blue-black to black[10]

  • Collagen: Red[9]

  • Nuclei: Black

  • Cytoplasm, Muscle, Other Elements: Yellow[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_stain VVG Staining Protocol cluster_final Finalization Harvest Tissue Harvest Fix Fixation in 4% PFA Harvest->Fix Embed Paraffin Embedding Fix->Embed Section Sectioning (5µm) Embed->Section Rehydrate Deparaffinize & Rehydrate Section->Rehydrate Start Staining Stain Stain in Verhoeff's Hx Rehydrate->Stain Differentiate Differentiate in 2% FeCl3 Stain->Differentiate Counterstain Counterstain (Van Gieson) Differentiate->Counterstain Dehydrate Dehydrate & Clear Counterstain->Dehydrate Final Steps Mount Mount Coverslip Dehydrate->Mount Image Imaging & Analysis Mount->Image

Caption: Workflow for elastin staining from tissue harvest to final analysis.

Hypothesized this compound Signaling Pathway

G cluster_cell Cellular Processes cluster_nuc This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Fibroblast Fibroblast Cell Signal Intracellular Signaling Cascade (e.g., TGF-β pathway) Receptor->Signal Nucleus Nucleus Signal->Nucleus Signal Transduction ELN ELN Gene Transcription mRNA Tropoelastin mRNA ELN->mRNA Transcription ER Endoplasmic Reticulum mRNA->ER Export Translation Translation Tropoelastin Soluble Tropoelastin Translation->Tropoelastin Synthesis ECM Extracellular Matrix (ECM) Tropoelastin->ECM Secretion Assembly Assembly & Cross-linking (LOX enzyme) Elastin Mature Elastic Fiber Assembly->Elastin Maturation

Caption: Hypothesized pathway for this compound-stimulated elastogenesis in fibroblasts.

References

Validation & Comparative

Comparative analysis of Ethocyn versus tretinoin on elastin production

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dermatological research and cosmetic science, the quest for effective agents that can rejuvenate aging skin by stimulating the production of essential extracellular matrix proteins is paramount. Among these proteins, elastin (B1584352) is crucial for providing the skin with its elasticity and resilience. This guide provides a detailed comparative analysis of two compounds, Ethocyn and tretinoin (B1684217), and their respective impacts on elastin production, tailored for researchers, scientists, and drug development professionals.

Quantitative Data on Elastin Production

The following table summarizes the quantitative findings from studies investigating the effects of this compound and tretinoin on elastin levels.

CompoundConcentration(s)Study TypeModelKey Quantitative Finding(s)Reference
This compound 0.025% and 0.25%In vivoHuman forearm skinStatistically significant increase in elastin content for both concentrations compared to control (P<0.05).[1]
Tretinoin 0.05%In vivoPhotoaged hairless mouse skinThreefold higher amount of tropoelastin compared with controls. No significant change in insoluble elastin content.[2][3]
Tretinoin 10-6 MIn vitroChick embryonic skin fibroblastsTwo-fold maximum stimulation of elastin synthesis.[4]
Tretinoin Not specifiedIn vitroHuman skin fibroblastsInhibited the UVB-induced increase in elastin mRNA level by approximately 16% and promoter activity by about 65%.[5]
Tretinoin Tocoferil Not specifiedIn vitroHuman dermal fibroblastsIncreased elastin mRNA levels up to 30% of the controls.[6]

Mechanism of Action and Signaling Pathways

This compound is a nonsteroidal antiandrogen compound that is understood to competitively inhibit the binding of dihydrotestosterone (B1667394) (DHT) to its receptors in fibroblasts.[1] This inhibition is proposed to lead to an increase in the production of elastin.

Ethocyn_Pathway DHT Dihydrotestosterone (DHT) Receptor Androgen Receptor DHT->Receptor Binding DHT-Receptor Binding Receptor->Binding This compound This compound This compound->Binding Inhibits ElastinGene Elastin Gene (ELN) Binding->ElastinGene Suppresses (?) Tropoelastin Tropoelastin Synthesis ElastinGene->Tropoelastin Elastin Elastin Fiber Assembly Tropoelastin->Elastin

Proposed mechanism of this compound on elastin synthesis.

The effects of tretinoin (all-trans retinoic acid) on elastin are more complex and appear to be context-dependent. In some models, it has been shown to increase the production of tropoelastin, the precursor to elastin.[2][3] However, in the context of photodamaged skin, tretinoin has been observed to down-regulate the expression of the elastin gene that is elevated by UVB radiation.[5] This suggests a modulatory role, potentially preventing the accumulation of abnormal elastic fibers (elastotic material) characteristic of photoaging.[5][7] Furthermore, a derivative, tretinoin tocoferil, has been shown to increase elastin mRNA levels in vitro.[6]

Tretinoin_Pathway cluster_uvb UVB-Exposed Fibroblasts cluster_normal Fibroblasts (In Vitro/Photoaged In Vivo) UVB UVB Radiation ElastinGene_UVB Elastin Gene (ELN) Expression (Elevated) UVB->ElastinGene_UVB Tretinoin_UVB Tretinoin Tretinoin_UVB->ElastinGene_UVB Down-regulates Tretinoin Tretinoin Tropoelastin Tropoelastin Synthesis Tretinoin->Tropoelastin Increases

Dual effects of Tretinoin on elastin synthesis.

Experimental Protocols

This compound Study Protocol
  • Study Design : A double-blind dosage study was conducted with 20 healthy subjects, aged 30-70.[1]

  • Treatment Groups : Subjects were divided into two groups, receiving either 0.25% or 0.025% this compound formulations.[1]

  • Application : The assigned formulation was applied to either the right or left forearm twice daily for 30 and 60 days.[1]

  • Sample Collection : 2mm punch biopsies were obtained from the treated areas.[1]

  • Sample Processing and Analysis :

    • Biopsy samples were stored in 10% neutral buffered formalin.

    • Samples were then embedded in paraffin (B1166041) blocks, sectioned, and stained using the Verhoff-Van Gieson protocol to identify elastin fibers.[1]

    • Quantitative analysis of elastin content was performed using an image analysis system by two blinded technicians.[1]

  • Statistical Analysis : A one-tailed, dependent variable t-test was used to analyze the change in elastin content for statistical significance.[1]

Ethocyn_Workflow Recruitment 20 Subjects (30-70 years) Grouping Randomized into two groups: 0.25% this compound or 0.025% this compound Recruitment->Grouping Application Twice daily application to forearm for 30 and 60 days Grouping->Application Biopsy 2mm punch biopsy collection Application->Biopsy Staining Verhoff-Van Gieson staining for elastin Biopsy->Staining Analysis Image analysis for elastin quantification Staining->Analysis Stats Statistical analysis (t-test) Analysis->Stats

Experimental workflow for the this compound study.
Tretinoin Study Protocols (Summarized)

  • In Vivo (Photoaged Mouse Model) :

    • Model : Hairless mice (Skh-1) were irradiated with UVB three times a week for 10 weeks.[2][3]

    • Treatment : Following irradiation, mice were treated five times a week for 10 weeks with 0.05% tretinoin, a vehicle control, or no treatment.[2][3]

    • Analysis : Skin samples were analyzed for tropoelastin content using a quantitative slot-blot immunobinding assay and for insoluble elastin (desmosine levels).[2]

  • In Vitro (Human Skin Fibroblasts and UVB) :

    • Model : Cultured human skin fibroblasts.[5]

    • Treatment : Cells were exposed to a single dose of UVB radiation (3-20 mJ/cm²) followed by treatment with all-trans-retinoic acid (t-RA).[5]

    • Analysis : Elastin mRNA levels were measured by Northern blotting, and elastin promoter activity was assessed using a chloramphenicol (B1208) acetyltransferase (CAT) assay.[5] Indirect immunofluorescence was also used to evaluate elastin protein levels.[5]

  • In Vitro (Chick Embryonic Fibroblasts) :

    • Model : Chick embryonic skin fibroblasts.[4]

    • Treatment : Cells were treated with retinoic acid at a concentration of 10-6 M for 24 hours.[4]

    • Analysis : Elastin synthesis was measured, and elastin levels in the conditioned medium were detected by Western blot analysis. Elastin mRNA levels were also assessed.[4]

Conclusion

The available evidence suggests that both this compound and tretinoin can influence elastin production, albeit through different and, in the case of tretinoin, more complex mechanisms. This compound demonstrates a direct stimulatory effect on elastin content in human skin. Tretinoin's impact appears to be multifaceted, with studies showing an increase in the elastin precursor tropoelastin in photoaged skin, while also demonstrating a down-regulatory effect on UVB-induced elastin gene expression, which may be beneficial in preventing the formation of abnormal elastotic material. The choice between these compounds for promoting healthy elastin architecture would depend on the specific context, such as baseline skin condition (chronologically aged vs. photoaged) and the desired therapeutic outcome. Further head-to-head clinical trials in human subjects are warranted to provide a more definitive comparative assessment of their efficacy in improving skin elasticity through the modulation of elastin.

References

A Comparative Analysis of Ethocyn and Retinol for Anti-Aging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective anti-aging cosmeceuticals has led to the development of numerous active ingredients targeting the visible signs of skin aging. Among these, Ethocyn and retinol (B82714) have emerged as prominent compounds, each with distinct mechanisms of action and clinical evidence supporting their efficacy. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development in the field of dermatology and cosmetic science.

Mechanism of Action

This compound is a non-steroidal small molecule that has been shown to modulate the androgen pathway in the skin. Its primary mechanism involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in dermal fibroblasts. This action is believed to upregulate the production of elastin (B1584352), a key protein responsible for skin's elasticity and resilience, which declines with age.[1][2]

Retinol , a derivative of vitamin A, is a well-established anti-aging ingredient that works through a multi-faceted approach.[3][4] Upon topical application, retinol is converted into its biologically active form, retinoic acid.[3] Retinoic acid then binds to nuclear receptors (RARs and RXRs), which in turn regulate the transcription of various genes involved in skin health.[4] This leads to several beneficial effects, including the stimulation of collagen and elastin synthesis, increased epidermal cell turnover, and the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.[3]

Clinical Efficacy and Data

While no direct head-to-head clinical trials comparing this compound and retinol have been identified in the public domain, independent studies have demonstrated the anti-aging benefits of each compound. The following tables summarize the available quantitative data from these studies.

Table 1: Summary of Clinical Data for this compound

Parameter Key Findings Study Details
Elastin Content Statistically significant increase (P<0.05) in elastin content for both 0.25% and 0.025% concentrations after 60 days.[1][2]A double-blind, dosage-comparison study involving 20 subjects aged 30-70. This compound was applied twice daily to the forearm.[1][2]
Elastin Increase An average of 166% increase in elastin content from baseline was observed after three months of application.[5]Clinical study with 29 participants aged 40-77 applying this compound twice daily.[5]

Table 2: Summary of Clinical Data for Retinol

Parameter Key Findings Study Details
Fine Wrinkles Significant improvement in fine wrinkles observed after 12 weeks of treatment.[6]Controlled clinical trial with retinol formulation.[6]
Collagen Synthesis Increased fibroblast growth and collagen synthesis observed after 7 days of 1% retinol application.[6]Study involving 53 individuals aged 80 years or older.[6]
Multiple Signs of Aging Significant improvements in fine lines, wrinkles, and overall skin texture after 24 weeks with 0.1% retinol cream. Skin biopsies showed increased collagen production and dermal thickening.[7]Randomized, controlled trial with 53 participants with moderate photoaging.[7]
Wrinkle Reduction Significant reduction in wrinkles was observed in participants after 12 weeks of retinol use.[8]2015 study on retinol efficacy.[8]
Wrinkle Improvement Wrinkles around the eyes and on the neck improved after 8 weeks of retinol use.[8]2019 study on retinol efficacy.[8]

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for evaluating the validity and reproducibility of the findings.

This compound Clinical Trial Protocol

A representative study evaluating the efficacy of this compound followed a double-blind, dosage-comparison design.[1][2]

  • Participants: 20 healthy subjects, aged between 30 and 70 years.

  • Treatment Groups: Participants were divided into two groups, receiving either 0.25% or 0.025% this compound formulation.

  • Application: The assigned formulation was applied twice daily to either the right or left forearm for a duration of 30 and 60 days.

  • Assessment: 2 mm punch biopsies were collected at baseline and at the end of the treatment periods. The biopsy samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were then stained using the Verhoff-Van Gieson protocol to specifically identify elastin fibers.

  • Data Analysis: The elastin content was quantified using an image analysis system, with two blinded technicians performing the analysis independently. Statistical significance was determined using a one-tailed, dependent variable t-test.

Retinol Clinical Trial Protocol (General Representation)

Clinical trials for retinol efficacy often employ a randomized, controlled design.[7]

  • Participants: A cohort of subjects with visible signs of photoaging (e.g., fine lines, wrinkles).

  • Treatment Groups: Typically includes a group receiving the retinol formulation and a control group receiving a vehicle (placebo) cream.

  • Application: Participants are instructed to apply the assigned product daily for a specified period, often ranging from 12 to 24 weeks or longer.

  • Assessment: Efficacy is evaluated using a combination of methods:

    • Clinical Grading: Dermatologists assess changes in various parameters such as fine lines, wrinkles, pigmentation, and tactile roughness using standardized scales.

    • Instrumental Measurement: Non-invasive techniques like profilometry (to measure wrinkle depth) and cutometry (to measure skin elasticity) may be used.

    • Skin Biopsies: In some studies, punch biopsies are taken to analyze changes at the histological and molecular level, such as collagen and elastin content, and gene expression.

  • Data Analysis: Statistical analysis is performed to compare the changes in the retinol-treated group versus the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for these anti-aging compounds.

Ethocyn_Mechanism This compound This compound DHT_Receptor DHT Receptor in Fibroblast This compound->DHT_Receptor Inhibits Binding Elastin_Gene Elastin Gene Expression This compound->Elastin_Gene Promotes DHT_Receptor->Elastin_Gene Suppresses DHT DHT DHT->DHT_Receptor Elastin_Protein Increased Elastin Synthesis Elastin_Gene->Elastin_Protein Retinol_Mechanism Retinol Topical Retinol Retinoic_Acid Retinoic Acid (Active Form) Retinol->Retinoic_Acid Conversion Nuclear_Receptors Nuclear Receptors (RAR, RXR) Retinoic_Acid->Nuclear_Receptors Binds to Gene_Expression Gene Expression Regulation Nuclear_Receptors->Gene_Expression Collagen_Synthesis Increased Collagen Synthesis Gene_Expression->Collagen_Synthesis Elastin_Synthesis Increased Elastin Synthesis Gene_Expression->Elastin_Synthesis MMP_Inhibition MMP Inhibition Gene_Expression->MMP_Inhibition Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Recruitment Participant Recruitment Baseline Baseline Assessment Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Active Ingredient) Randomization->Group_A Group_B Group B (Vehicle/Control) Randomization->Group_B Follow_Up Follow-up Assessments Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (Biopsy, Imaging, etc.) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Comparative studies of different DHT inhibitors on skin fibroblast function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotestosterone (DHT), a potent androgen, plays a significant role in skin physiology. Its effects are mediated through the androgen receptor expressed in dermal fibroblasts, key cells in maintaining skin structure and function. Elevated DHT levels have been associated with conditions like androgenetic alopecia and acne. Consequently, inhibitors of 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) to DHT, are of great interest. This guide provides a comparative overview of different DHT inhibitors—finasteride, dutasteride, and others—and their impact on skin fibroblast function, supported by available experimental data.

Mechanism of Action: Inhibition of 5-Alpha-Reductase

The primary mechanism by which DHT inhibitors exert their effects is by blocking the 5-alpha-reductase enzyme, which exists in two main isoenzymes: type I and type II. Both isoenzymes are present in the skin and hair follicles.

Signaling Pathway of DHT in Skin Fibroblasts

DHT_Signaling Testosterone Testosterone 5a-Reductase 5α-Reductase (Type I & II) Testosterone->5a-Reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR 5a-Reductase->DHT Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Elements (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Fibroblast_Function Modulation of Fibroblast Function (e.g., Collagen Synthesis, Proliferation) Gene_Transcription->Fibroblast_Function Cell_Culture_Workflow start Isolate Human Dermal Fibroblasts culture Culture in DMEM with 10% FBS, Pen/Strep start->culture passage Subculture at 80-90% Confluency culture->passage seed Seed for Experiment passage->seed treat Treat with DHT Inhibitors (e.g., Finasteride, Dutasteride) at various concentrations seed->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate analyze Analyze for specific fibroblast functions incubate->analyze Sirius_Red_Workflow start Culture and Treat Fibroblasts in multi-well plates fix Fix cells with paraformaldehyde start->fix stain Stain with Picro-Sirius Red solution fix->stain wash Wash to remove unbound dye stain->wash elute Elute bound dye with NaOH/Methanol wash->elute measure Measure absorbance at ~570 nm elute->measure

Ethocyn's Anti-Wrinkle Efficacy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical validation of Ethocyn for skin rejuvenation, benchmarked against leading topical anti-aging agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of efficacy, supported by experimental data and detailed methodologies.

This compound: Revitalizing Skin Through Elastin (B1584352) Restoration

This compound, with the chemical name diethyl 2-acetamido-2-methyl-4-oxopentanedioate, is a novel molecule designed to combat the signs of aging by addressing a key structural component of the skin: elastin. Clinical research has demonstrated its potential to significantly increase the skin's elastin content, leading to a visible reduction in wrinkles and an improvement in skin firmness.

Mechanism of Action

This compound's primary mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) receptor binding in dermal fibroblasts. By blocking DHT, a hormone known to suppress elastin production, this compound effectively "turns on" the fibroblast's ability to synthesize new elastin fibers. This targeted approach helps to replenish the skin's natural elasticity, which diminishes with age.

Comparative Efficacy: this compound vs. Alternative Anti-Wrinkle Treatments

To provide a clear perspective on this compound's performance, this guide compares its clinically observed efficacy with that of other widely recognized anti-wrinkle ingredients: Tretinoin (B1684217) (a retinoid), various Peptides, and Growth Factors. The following tables summarize quantitative data from human clinical trials.

Table 1: Quantitative Efficacy of this compound in Human Subjects
Active IngredientConcentration(s)Key Efficacy EndpointObserved ImprovementStudy DurationNumber of SubjectsStudy Design
This compound Not SpecifiedIncrease in Skin Elastin ContentAverage of 100% increase (up to 500% in subjects with low baseline elastin)[1]Not Specified29Clinical Trial
This compound 0.25% and 0.025%Increase in Skin Elastin ContentStatistically significant increase (p<0.05)[2]60 Days20Double-Blind, Placebo-Controlled
Table 2: Comparative Efficacy of Alternative Anti-Wrinkle Treatments
Active IngredientConcentration(s)Key Efficacy EndpointObserved ImprovementStudy DurationNumber of SubjectsStudy Design
Tretinoin 0.05%Reduction in Facial WrinklesSignificant improvement in fine and coarse wrinkling24 weeksNot SpecifiedRandomized, Controlled Trial
Peptides (various) VariousReduction in Wrinkle Depth/Volume10-30% reduction in wrinkle depth4-12 weeks20-60Double-Blind, Placebo-Controlled
Growth Factors VariousReduction in Wrinkles and Improvement in Skin Texture15-50% improvement in wrinkle appearance8-24 weeks20-80Double-Blind, Placebo-Controlled

Detailed Experimental Protocols

Understanding the methodology behind clinical trials is crucial for interpreting their results. Below are detailed protocols for the key experiments cited in this guide.

This compound Clinical Trial Protocol

A double-blind, placebo-controlled study was conducted to evaluate the efficacy of two different concentrations of this compound on the elastin content of the skin.[2]

  • Subjects: 20 healthy female volunteers, aged 40-65, with visible signs of facial aging.

  • Treatment Groups:

    • Group A: 0.25% this compound cream

    • Group B: 0.025% this compound cream

    • Group C: Placebo cream (vehicle)

  • Procedure: Participants applied the assigned cream to their facial skin twice daily for a period of 60 days.

  • Efficacy Assessment: Skin biopsies were taken from the treated area at baseline and at the end of the 60-day treatment period. The elastin content of the biopsy samples was quantified using specialized staining techniques and image analysis software.

  • Statistical Analysis: The change in elastin content from baseline was calculated for each group, and the statistical significance of the differences between the treatment groups and the placebo group was determined using a Student's t-test. A p-value of less than 0.05 was considered statistically significant.

Tretinoin Clinical Trial Protocol (Generalized)

Randomized, controlled trials are the gold standard for evaluating the efficacy of tretinoin in treating photoaging.

  • Subjects: A large cohort of male and female subjects (typically >100) with moderate to severe facial photodamage.

  • Treatment Groups:

    • Tretinoin cream (e.g., 0.05%)

    • Vehicle cream (placebo)

  • Procedure: Subjects apply the assigned cream to the entire face once daily for an extended period (e.g., 24 weeks).

  • Efficacy Assessment: Clinical grading of wrinkles (e.g., using a standardized photo-numeric scale), profilometry (to measure wrinkle depth), and subject self-assessment questionnaires are used to evaluate changes in skin appearance.

  • Statistical Analysis: Statistical tests are used to compare the changes in wrinkle scores and other parameters between the tretinoin and placebo groups.

Peptide and Growth Factor Clinical Trial Protocols (Generalized)

Double-blind, placebo-controlled studies are commonly employed to assess the anti-wrinkle effects of peptides and growth factors.

  • Subjects: Typically, 30-100 subjects with mild to moderate facial wrinkles.

  • Treatment Groups:

    • Active product containing a specific peptide or growth factor complex

    • Placebo control

  • Procedure: Twice-daily application of the assigned product for a period of 4 to 12 weeks.

  • Efficacy Assessment: A combination of instrumental measurements (e.g., silicone replicas for wrinkle analysis, cutometry for skin elasticity) and expert visual grading is used to quantify changes in skin parameters.

  • Statistical Analysis: The significance of the differences between the active and placebo groups is determined using appropriate statistical methods.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for an anti-wrinkle clinical trial.

Ethocyn_Signaling_Pathway This compound This compound DHT_Receptor DHT Receptor This compound->DHT_Receptor Inhibits Elastin_Gene Elastin Gene (Transcription) DHT_Receptor->Elastin_Gene Suppresses Fibroblast Dermal Fibroblast Elastin_Protein Elastin Synthesis (Translation) Elastin_Gene->Elastin_Protein Increased_Elastin Increased Elastin Content Elastin_Protein->Increased_Elastin

Caption: this compound's mechanism of action, inhibiting the DHT receptor to promote elastin synthesis.

Anti_Wrinkle_Clinical_Trial_Workflow Recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., Wrinkle Grading, Imaging) Recruitment->Baseline Randomization Randomization (Active vs. Placebo) Baseline->Randomization Treatment Treatment Period (e.g., 12 weeks, Twice-Daily Application) Randomization->Treatment FollowUp Follow-Up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp Final Final Assessment (End of Treatment) Treatment->Final FollowUp->Treatment Data_Analysis Data Analysis (Statistical Comparison) Final->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

Long-term effects and safety of topical Ethocyn application

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Topical Ethocyn® and its Alternatives for Skin Aging

This guide provides a comparative analysis of topical this compound® (ethoxyheptyl bicyclooctanone) and its alternatives, namely retinoids and specific peptides, for the treatment of skin aging. The comparison focuses on their mechanisms of action, available clinical efficacy data, and safety profiles. This document is intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

This compound®, retinoids, and peptides employ distinct biochemical pathways to mitigate the signs of skin aging, primarily by influencing the production of extracellular matrix proteins such as collagen and elastin (B1584352).

This compound® (Ethoxyheptyl Bicyclooctanone)

This compound® is a synthetic, non-steroidal compound purported to act as an anti-androgen in the skin.[1] Its proposed mechanism involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to its receptors in dermal fibroblasts.[1] Androgens like DHT are believed to suppress elastin production; therefore, by blocking this interaction, this compound® is thought to restore the synthesis of elastin to more youthful levels.[2][3][4]

Retinoids (e.g., Tretinoin (B1684217), Retinol)

Retinoids, derivatives of vitamin A, are a well-established class of compounds for treating photoaging. Their mechanism of action is mediated through binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are present in both keratinocytes and fibroblasts.[5][6][7] This binding modulates the expression of numerous genes, leading to increased epidermal cell proliferation, thickening of the epidermis, and, crucially, increased synthesis of type I and type III procollagen.[7][8] Retinoids also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen.[7]

Peptides (e.g., Palmitoyl (B13399708) Pentapeptide-4)

Certain synthetic peptides, often referred to as "signal peptides" or "matrikines," are designed to mimic fragments of extracellular matrix proteins. Palmitoyl pentapeptide-4 (Pal-KTTKS), for example, is a fragment of pro-collagen I.[9] These peptides are believed to stimulate fibroblasts to produce more collagen, elastin, and other components of the extracellular matrix, such as fibronectin and hyaluronic acid.[10][11][12] The signaling pathway for some of these peptides involves the activation of Transforming Growth Factor-β (TGF-β), a key regulator of collagen synthesis.[13][14]

Comparative Efficacy Data

Table 1: Efficacy Data for Topical this compound®

Active IngredientConcentrationDurationPrimary OutcomeResultCitation
This compound®0.25% and 0.025%60 DaysIncrease in Elastin ContentStatistically significant increase (P<0.05) vs. control[1]

Table 2: Efficacy Data for Retinoids

Active IngredientConcentrationDurationPrimary OutcomeResultCitation
Tretinoin0.05%24 weeksImprovement in melanosis71.9% of subjects showed improvement[15]
Tretinoin0.1% and 0.025%48 weeksEpidermal Thickening30% and 28% increase, respectively[16]
RetinolNot Specified12 weeksReduction in fine wrinklesSignificant improvement[7]
Adapalene vs. Tretinoin0.3% vs. 0.05%24 weeksGlobal Photoaging ScoreNo significant difference in efficacy[17]

Table 3: Efficacy Data for Peptides

Active IngredientConcentrationDurationPrimary OutcomeResultCitation
Palmitoyl Pentapeptide-40.005% (5 ppm)28 daysReduction in fold depth and thickness18% and 37% reduction, respectively[18]
Palmitoyl Pentapeptide-4Not Specified84 daysReduction in wrinkle surface area39% reduction[19]
Palmitoyl Pentapeptide-47%8 weeksReduction in crow's feet wrinkle scoreStatistically significant reduction (p<0.001) vs. baseline[20]
Acetylhexapeptide-3 vs. Palmitoyl Pentapeptide-4Not Specified8 weeksImprovement in crow's feetPPP-4 showed better results[18]

Safety and Tolerability

This compound®

There is a notable lack of publicly available long-term safety, dermal irritation, and sensitization data specifically for ethoxyheptyl bicyclooctanone. Cosmetic ingredients are often evaluated for safety using methods like the Human Repeat Insult Patch Test (HRIPT), but the results for this compound® are not found in the reviewed literature.[21][22][23][24][25]

Retinoids

The most common adverse effects associated with topical retinoids are local skin reactions, including erythema, scaling, burning, and pruritus, collectively known as retinoid dermatitis.[7] Tretinoin is generally more irritating than retinol.[7] These side effects are typically most pronounced at the beginning of treatment and can often be managed by adjusting the concentration, frequency of application, or by using a moisturizer. Long-term studies have established the safety of topical retinoids for prolonged use.[15]

Peptides

Topical peptides are generally well-tolerated and are associated with a low incidence of skin irritation.[11] Clinical studies on peptides like palmitoyl pentapeptide-4 have reported minimal to no adverse effects.[19]

Experimental Protocols

Quantification of Elastin in Skin Biopsies (Verhoeff-Van Gieson Staining)

This histological staining method is used to identify and quantify elastic fibers in tissue sections.

  • Sample Preparation: 2mm punch biopsies are obtained from the treatment area, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041).

  • Sectioning: 5 µm sections are cut from the paraffin blocks and mounted on slides.

  • Deparaffinization and Hydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.

  • Staining in Verhoeff's Solution: Slides are stained in a freshly prepared Verhoeff's solution (a solution of hematoxylin, ferric chloride, and iodine) for 1 hour, during which the tissue turns completely black.

  • Differentiation: The slides are differentiated in 2% ferric chloride to decolorize the tissue, leaving the elastic fibers stained black. This step is monitored microscopically.

  • Sodium Thiosulfate (B1220275) Treatment: Slides are treated with 5% sodium thiosulfate to remove excess iodine.

  • Counterstaining: The sections are counterstained with Van Gieson's solution (picric acid and acid fuchsin), which stains collagen red and other tissue elements yellow.

  • Dehydration and Mounting: The slides are dehydrated through graded alcohols, cleared in xylene, and coverslipped with a mounting medium.

  • Image Analysis: The stained sections are analyzed using an image analysis system to quantify the area of black-staining elastic fibers relative to the total dermal area.

Signaling Pathways and Experimental Workflows

Ethocyn_Mechanism cluster_fibroblast Dermal Fibroblast DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR binds Nucleus Nucleus AR->Nucleus translocates This compound This compound® This compound->AR competitively inhibits Tropoelastin Tropoelastin Gene (ELN) Nucleus->Tropoelastin represses Elastin Elastin Synthesis Tropoelastin->Elastin

Figure 1: Proposed Mechanism of this compound®

Retinoid_Signaling cluster_cell Fibroblast / Keratinocyte Retinoid Retinoid RAR_RXR RAR-RXR Heterodimer Retinoid->RAR_RXR binds & activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE binds to DNA Gene_Transcription Gene Transcription Modulation RARE->Gene_Transcription Procollagen ↑ Procollagen I & III Synthesis Gene_Transcription->Procollagen MMPs ↓ MMPs Expression Gene_Transcription->MMPs

Figure 2: Retinoid Signaling Pathway

Peptide_Signaling cluster_fibroblast Dermal Fibroblast Peptide Signal Peptide (e.g., Pal-KTTKS) TGFB_Receptor TGF-β Receptor Complex Peptide->TGFB_Receptor activates SMADs SMAD Proteins TGFB_Receptor->SMADs phosphorylates Nucleus Nucleus SMADs->Nucleus translocate Collagen_Gene Collagen Gene (e.g., COL1A1) Nucleus->Collagen_Gene activate transcription Collagen_Synthesis ↑ Collagen Synthesis Collagen_Gene->Collagen_Synthesis

Figure 3: Peptide Signaling via TGF-β Pathway

Clinical_Trial_Workflow Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization (Treatment vs. Control/Placebo) Recruitment->Randomization Baseline Baseline Assessment (e.g., Biopsy, Imaging) Randomization->Baseline Treatment Treatment Period (e.g., 12 weeks) Baseline->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp Data_Analysis Data Analysis (Efficacy & Safety) FollowUp->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Figure 4: Clinical Trial Workflow

References

Ethocyn's Anti-Aging Efficacy: A Comparative Analysis Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms and clinical performance of Ethocyn in contrast to established anti-aging ingredients such as retinoids, vitamin C, and peptides reveals distinct pathways to skin rejuvenation. This guide offers a comprehensive comparison for researchers and drug development professionals, presenting available data, experimental methodologies, and the underlying signaling pathways.

This compound, a proprietary molecule, has carved a niche in the cosmetic industry with its targeted approach to improving skin elasticity. Unlike many of its counterparts that focus on collagen synthesis, this compound's primary mechanism revolves around the modulation of androgen signaling to boost elastin (B1584352) production, a critical component of skin's youthful resilience. This comparison guide will dissect the available scientific evidence for this compound and juxtapose it with the well-documented performance of retinoids, vitamin C, and peptides.

Performance Data: A Quantitative Comparison

The following tables summarize the quantitative data from various clinical studies on the efficacy of this compound, Tretinoin (a retinoid), Vitamin C, and various peptides. It is important to note that direct head-to-head clinical trials are limited, and thus, this data is compiled from separate studies. Variations in study design, participant demographics, and measurement techniques should be considered when interpreting these results.

Table 1: Improvement in Skin Elasticity and Firmness

IngredientConcentration(s) StudiedDuration of StudyKey Findings
This compound 0.025% - 0.5%30 - 60 daysStatistically significant increase in elastin content compared to control.[1][2]
Tretinoin 0.025% - 0.1%4 - 24 monthsSignificant improvements in skin elasticity and firmness.[3]
Vitamin C 5% - 10%12 weeks - 6 monthsSignificant improvement in skin elasticity.[4]
Peptides Various4 - 12 weeksSignificant improvements in skin elasticity and firmness, with some studies showing up to a 23% increase in elasticity.[5][6][7]

Table 2: Reduction in Wrinkles and Improvement in Skin Topography

IngredientConcentration(s) StudiedDuration of StudyKey Findings
This compound Not specified in detailNot specified in detailClinical implication of smoother, tighter, and less wrinkled skin due to increased elastin.[1][2]
Tretinoin 0.025% - 0.1%4 weeks - 24 monthsSignificant reduction in fine and coarse wrinkles.[3]
Vitamin C 5% - 10%12 weeks - 6 monthsStatistically significant decrease in deep wrinkles and improvement in skin microrelief.[2][4][8]
Peptides Various4 - 12 weeksSignificant reduction in wrinkle depth and volume. One study reported a 35% reduction in wrinkle score after 12 weeks.[7]

Signaling Pathways and Mechanisms of Action

The anti-aging effects of these ingredients are rooted in their distinct interactions with cellular signaling pathways in the skin.

This compound: Targeting the Androgen Receptor

This compound's mechanism of action is unique among the compared ingredients. It acts as a competitive inhibitor of the dihydrotestosterone (B1667394) (DHT) receptor in dermal fibroblasts.[1][2] By blocking DHT from binding to its receptor, this compound is proposed to alleviate the suppressive effect of androgens on elastin synthesis, thereby leading to an increase in the production of this crucial protein for skin elasticity.

Ethocyn_Signaling_Pathway cluster_cell Dermal Fibroblast DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) in Fibroblast DHT->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to This compound This compound This compound->AR Competitively Inhibits Gene_Expression Gene Expression (Elastin Synthesis) Nucleus->Gene_Expression Modulates Elastin Increased Elastin Production Gene_Expression->Elastin

Figure 1: this compound's Proposed Signaling Pathway.

Tretinoin: A Regulator of Gene Expression

Tretinoin, a form of retinoic acid, directly influences gene expression by binding to nuclear receptors. It binds to retinoic acid receptors (RARs) which then heterodimerize with retinoid X receptors (RXRs).[9][10][11][12] This complex then binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of genes involved in cellular proliferation, differentiation, and the synthesis of extracellular matrix proteins like collagen.[9][13][14][15]

Tretinoin_Signaling_Pathway cluster_nucleus Nucleus Tretinoin Tretinoin (All-trans Retinoic Acid) RAR Retinoic Acid Receptor (RAR) Tretinoin->RAR Binds to RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) on DNA RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Collagen_Synthesis Increased Collagen Synthesis Gene_Transcription->Collagen_Synthesis Cell_Turnover Increased Keratinocyte Turnover Gene_Transcription->Cell_Turnover

Figure 2: Tretinoin's Nuclear Signaling Pathway.

Vitamin C: An Essential Cofactor for Collagen Synthesis

Vitamin C (L-ascorbic acid) plays a critical role in the synthesis of collagen by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase.[3][4][14][16][17] These enzymes are responsible for the hydroxylation of proline and lysine (B10760008) residues in procollagen, a crucial step for the formation of a stable collagen triple helix. Without adequate vitamin C, this process is impaired, leading to the production of unstable collagen.

VitaminC_Collagen_Synthesis Procollagen Procollagen Chains Hydroxylation Hydroxylation of Proline and Lysine Residues Procollagen->Hydroxylation Prolyl_Hydroxylase Prolyl Hydroxylase Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase Lysyl Hydroxylase Lysyl_Hydroxylase->Hydroxylation VitaminC Vitamin C (Ascorbic Acid) VitaminC->Prolyl_Hydroxylase Cofactor VitaminC->Lysyl_Hydroxylase Cofactor Triple_Helix Stable Collagen Triple Helix Formation Hydroxylation->Triple_Helix Collagen_Fibrils Mature Collagen Fibrils Triple_Helix->Collagen_Fibrils

Figure 3: Role of Vitamin C in Collagen Synthesis.

Peptides: Signaling Molecules for Extracellular Matrix Production

Many cosmetic peptides function as signaling molecules that stimulate fibroblasts to produce more collagen and elastin. A key pathway involved is the Transforming Growth Factor-β (TGF-β) signaling cascade.[13][18][19][20][21] Certain peptides can mimic natural signaling molecules, binding to TGF-β receptors and initiating a downstream cascade that leads to the activation of Smad proteins. These activated Smads then translocate to the nucleus and stimulate the transcription of genes encoding extracellular matrix proteins.

Peptides_TGF_Pathway cluster_cell Dermal Fibroblast Peptide Signal Peptide TGF_Receptor TGF-β Receptor on Fibroblast Peptide->TGF_Receptor Binds to & Activates Smad Smad Proteins TGF_Receptor->Smad Phosphorylates pSmad Phosphorylated Smad (pSmad) Smad->pSmad Nucleus Nucleus pSmad->Nucleus Translocates to Gene_Expression Gene Expression (Collagen, Elastin) Nucleus->Gene_Expression Activates ECM_Production Increased Collagen & Elastin Production Gene_Expression->ECM_Production

Figure 4: Peptide-Mediated TGF-β Signaling Pathway.

Experimental Protocols: A Methodological Overview

The clinical evaluation of these anti-aging ingredients relies on a variety of sophisticated techniques to quantify changes in skin properties.

Measurement of Skin Elasticity and Firmness

A widely used, non-invasive method for assessing skin viscoelasticity is the Cutometer®. The Cutometer® MPA 580 operates on the principle of suction. A negative pressure is applied to a small area of the skin, drawing it into the probe's aperture. The device's optical system measures the depth of skin penetration and its ability to return to its original state after the pressure is released.[22][23][24] Key parameters derived from the resulting curve include:

  • R0 (Uf): Maximum deformation, indicating skin firmness (lower value means firmer skin).

  • R2 (Ua/Uf): Gross elasticity, representing the overall elastic recovery.

  • R5 (Ur/Ue): Net elasticity, reflecting the skin's intrinsic elastic properties.

  • R7 (Ur/Uf): Biological elasticity, the ratio of immediate retraction to maximum deformation.

Cutometer_Workflow start Start Measurement apply_pressure Apply Negative Pressure (Suction) start->apply_pressure draw_skin Skin is Drawn into Probe Aperture apply_pressure->draw_skin measure_deformation Optical System Measures Maximum Deformation (Uf) draw_skin->measure_deformation release_pressure Release Negative Pressure measure_deformation->release_pressure measure_retraction Measure Skin Retraction (Ur, Ua) release_pressure->measure_retraction calculate_parameters Calculate Elasticity Parameters (R0, R2, R5, R7) measure_retraction->calculate_parameters end End Measurement calculate_parameters->end

Figure 5: Cutometer® Measurement Workflow.

Analysis of Skin Topography and Wrinkles

Silicone replica analysis is a standard method for quantifying changes in skin microrelief, including wrinkles and fine lines.[8][15][25][26][27]

  • Replica Creation: A silicone-based impression material is applied to the skin area of interest (e.g., crow's feet).

  • Image Acquisition: Once cured, the replica is removed, creating a negative impression of the skin's surface. This replica is then illuminated with oblique lighting to cast shadows that highlight the topography. Images of the replica are captured using a digital camera.

  • Image Analysis: Specialized software is used to analyze the images. Parameters such as the number, depth, and length of wrinkles, as well as overall skin roughness, can be quantified.

Quantification of Dermal Elastin and Collagen

The most direct method for assessing changes in dermal components is through skin biopsies .

  • Biopsy Collection: A small punch biopsy (typically 2-4 mm) is taken from the treated and control areas of the skin.[1][2]

  • Histological Staining: The tissue samples are fixed, sectioned, and stained with specific dyes to visualize collagen and elastin fibers. For instance, Verhoeff-Van Gieson stain is commonly used to identify elastin fibers.[1][2]

  • Image Analysis: The stained sections are then examined under a microscope, and digital images are captured. Computerized image analysis software can be used to quantify the area occupied by elastin or collagen fibers, providing a quantitative measure of their content within the dermis.[28][29][30][31][32]

Conclusion

This compound presents a targeted approach to skin anti-aging by focusing on the restoration of elastin through the inhibition of the DHT receptor pathway. This mechanism is distinct from the primary modes of action of retinoids, which are potent regulators of gene expression affecting both collagen and cellular turnover; vitamin C, an essential cofactor for collagen synthesis; and peptides, which often act as signaling molecules to stimulate the production of various extracellular matrix components.

While the available data suggests that all these ingredients can contribute to a more youthful skin appearance, direct comparative studies are needed for a definitive assessment of their relative performance. The choice of ingredient for a particular application will depend on the specific anti-aging target, whether it be improving elasticity, reducing wrinkles, or a combination of factors. For researchers and drug development professionals, understanding these distinct mechanisms and the methodologies used to evaluate their efficacy is crucial for the development of next-generation dermatological products.

References

A Head-to-Head Comparison: Ethocyn vs. Finasteride on Skin DHT Levels and Androgen-Related Skin Effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals.

The management of androgenetic effects on the skin, mediated by dihydrotestosterone (B1667394) (DHT), is a cornerstone of dermatological and cosmetic research. Two compounds, Ethocyn and finasteride (B1672673), are known to interfere with the androgen signaling pathway, yet they do so through distinct mechanisms and have been evaluated for different clinical endpoints. This guide provides a comparative analysis of their performance based on available experimental data, with a focus on their interaction with DHT in the skin.

It is important to note that no head-to-head clinical trials directly comparing the effects of this compound and finasteride on skin DHT levels have been identified in the public domain. Therefore, this guide synthesizes data from separate studies to provide a parallel comparison of their mechanisms and clinical findings.

Mechanism of Action: A Tale of Two Pathways

This compound and finasteride both target the effects of DHT, a potent androgen, but at different points in its signaling cascade.

  • Finasteride: A well-established systemic and topical agent, finasteride acts as a competitive inhibitor of the type II 5-alpha reductase enzyme.[1][2] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (DHT) in tissues such as the prostate, seminal vesicles, and hair follicles.[3] By blocking this conversion, finasteride effectively reduces the concentration of DHT in both serum and target tissues like the scalp skin.[4][5]

  • This compound: This topical agent operates further downstream in the androgen signaling pathway. This compound is a nonsteroidal, anti-androgen compound that functions as a competitive inhibitor of DHT receptor binding in cultured fibroblasts.[6][7] Instead of lowering DHT levels, this compound prevents DHT from binding to its receptor, thereby blocking the cellular response to this androgen. A key clinical implication of this mechanism is an observed increase in elastin (B1584352) production, leading to smoother and tighter skin.[6][7]

Signaling Pathway of Finasteride

Testosterone Testosterone Five_AR 5-alpha Reductase (Type II) Testosterone->Five_AR DHT DHT Five_AR->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Gene_Expression Gene Expression (e.g., hair follicle miniaturization) Androgen_Receptor->Gene_Expression Finasteride Finasteride Finasteride->Five_AR Inhibits

Finasteride's mechanism of action.

Signaling Pathway of this compound

DHT DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Gene_Expression Gene Expression (e.g., decreased elastin production) Androgen_Receptor->Gene_Expression This compound This compound This compound->Androgen_Receptor Competitively Inhibits Binding

This compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data available for finasteride's effect on DHT levels and this compound's effect on skin elastin content.

Table 1: Effect of Oral Finasteride on Scalp Skin DHT Levels

Daily DoseDurationMean Reduction in Scalp Skin DHTStudy Population
0.01 mg42 days14.9%Men with androgenetic alopecia[4][8]
0.05 mg42 days61.6%Men with androgenetic alopecia[4][8]
0.2 mg42 days56.5%Men with androgenetic alopecia[4][8]
1 mg42 days64.1%Men with androgenetic alopecia[4][8]
5 mg42 days69.4%Men with androgenetic alopecia[4][8]
5 mg28 days43.4% (from 6.40 to 3.62 pmol/g)Men undergoing hair transplantation[9]

Table 2: Effect of Topical Finasteride on Scalp DHT Levels

Formulation & DosageDurationMean Reduction in Scalp DHTStudy Population
0.25% solution (100µl, once daily)7 days47%Healthy males[10]
0.25% solution (200µl, once daily)7 days52%Healthy males[10]
0.25% solution (300µl, once daily)7 days37%Healthy males[10]
0.25% solution (400µl, once daily)7 days54%Healthy males[10]
0.25% solution (1mL, once daily)7 days~70%Healthy males[10][11]
0.25% solution (1mL, twice daily)7 days~50%Healthy males[10]

Table 3: Effect of Topical this compound on Skin Elastin Content

ConcentrationApplicationDurationOutcomeStudy Population
0.025%Twice daily30 and 60 daysStatistically significant increase in elastin content (P<0.05)Healthy subjects aged 30-70[6]
0.25%Twice daily30 and 60 daysStatistically significant increase in elastin content (P<0.05)Healthy subjects aged 30-70[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Finasteride Study Protocol (Oral Administration) [4][8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 249 men with androgenetic alopecia.

  • Intervention: Participants received either a placebo or one of the following daily doses of finasteride: 0.01 mg, 0.05 mg, 0.2 mg, 1 mg, or 5 mg for 42 days.

  • Sample Collection: 4-mm scalp biopsies were obtained from a representative area of androgenetic alopecia at baseline and at the end of the 42-day treatment period.

  • Analysis: Scalp skin DHT levels were measured from the biopsy samples. Serum DHT levels were also assessed.

This compound Study Protocol (Topical Administration) [6]

  • Study Design: A double-blind dosage study.

  • Participants: 20 healthy subjects aged between 30 and 70.

  • Intervention: Participants were divided into two groups, receiving either 0.25% or 0.025% this compound formulation. The product was applied to either the right or left forearm twice daily for 30 and 60 days. The untreated forearm served as a control.

  • Sample Collection: 2-mm punch biopsies were taken from the treated and control areas.

  • Analysis: Biopsy samples were stained using the Verhoff-Van Gieson protocol to identify elastin fibers. Quantitative analysis of elastin content was performed using an image analysis system by two blinded technicians. Statistical significance was determined using a one-tailed, dependent variable t-test.

Experimental Workflow for Finasteride Scalp Biopsy Study

A Recruit 249 men with androgenetic alopecia B Baseline scalp biopsy (4mm) and serum collection A->B C Randomize into 6 groups: Placebo, 0.01, 0.05, 0.2, 1, or 5 mg oral finasteride daily B->C D 42-day treatment period C->D E End-of-study scalp biopsy and serum collection D->E F Measure DHT levels in scalp tissue and serum E->F G Statistical Analysis F->G

Workflow for oral finasteride study.

Experimental Workflow for this compound Skin Biopsy Study

A Recruit 20 healthy subjects (ages 30-70) B Divide into two dosage groups: 0.25% and 0.025% this compound A->B C Twice daily topical application to one forearm for 30 and 60 days B->C D Collect 2mm punch biopsies from treated and untreated (control) forearms C->D E Stain biopsies for elastin fibers (Verhoff-Van Gieson) D->E F Blinded quantitative image analysis of elastin content E->F G Statistical Analysis (t-test) F->G

Workflow for topical this compound study.

Conclusion

While both this compound and finasteride modulate androgen-dependent processes in the skin, they do so via fundamentally different mechanisms. Finasteride directly reduces the production of DHT, with extensive clinical data quantifying its impact on scalp skin DHT levels. In contrast, this compound does not alter DHT concentrations but instead blocks DHT's ability to bind to its cellular receptor. The available clinical data for this compound focuses on the downstream effect of this receptor blockade, namely the increase in skin elastin content.

For researchers and drug development professionals, the choice between a 5-alpha reductase inhibitor like finasteride and a DHT receptor antagonist like this compound would depend on the specific therapeutic goal. If the objective is to systemically or locally reduce DHT levels, finasteride is a well-documented option. If the aim is to mitigate the effects of DHT at the receptor level to achieve specific outcomes like increased skin firmness, a compound with this compound's mechanism of action would be more appropriate. A direct comparative study measuring both skin DHT levels and clinical outcomes such as elastin content would be necessary to definitively establish the relative efficacy of these two approaches for managing androgen-related skin changes.

References

Unraveling the Molecular Mechanisms of Skin Aging: A Comparative Analysis of Ethocyn and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of anti-aging compounds is paramount for informed decision-making. This guide provides a comparative analysis of Ethocyn's proposed mechanism of action against alternative treatments, with a focus on validation through gene expression analysis. While clinical outcomes are important, gene expression data offers a more direct insight into a compound's biological activity.

This compound, a topical anti-aging product, is purported to increase skin elasticity by inhibiting the binding of dihydrotestosterone (B1667394) (DHT) to its receptors in dermal fibroblasts, thereby stimulating elastin (B1584352) production.[1][2] However, a critical evaluation of the available scientific literature reveals a notable absence of gene expression studies to substantiate this proposed mechanism. This guide will delve into the existing evidence for this compound, explore the contradictory role of androgens in extracellular matrix synthesis, and present a comparison with alternative compounds for which gene expression data is available.

This compound: Proposed Mechanism and Existing Evidence

Clinical studies on this compound have demonstrated a statistically significant increase in elastin content in the skin of treated individuals.[1][2] These studies, however, have relied on protein-level analysis, such as staining of skin biopsies, rather than quantifying the expression of the elastin gene (ELN). While an increase in elastin protein is a positive outcome, it does not definitively validate the proposed mechanism of action at the molecular level. The assertion that inhibiting DHT, an androgen, leads to increased elastin synthesis warrants a closer examination of the known effects of androgens on dermal fibroblasts.

Interestingly, some research suggests that androgens may actually play a role in promoting the synthesis of extracellular matrix components. For instance, one study has shown that testosterone (B1683101) can increase the expression of both procollagen (B1174764) I, procollagen III, and elastin mRNA in certain fibroblast cell lines.[3] Another study indicated that DHT treatment of cultured human fibroblasts led to an increase in protein and collagen production.[4] These findings present a seeming contradiction to the proposed mechanism of this compound and underscore the necessity of specific gene expression studies to elucidate its true molecular pathway.

Gene Expression Analysis of Alternative Anti-Aging Compounds

In contrast to this compound, several other topical and supplemental anti-aging treatments have been investigated using gene expression analysis to validate their mechanisms of action. This approach provides quantitative data on how these compounds influence the genetic machinery of skin cells to produce key structural proteins like collagen and elastin.

Compound/TreatmentTarget Gene(s)Cell TypeFold Change in Gene ExpressionReference
Collagen PeptidesCOL1A1 (Collagen Type I), ELN (Elastin)Human Dermal FibroblastsCOL1A1: Up to 2.08-fold increase, ELN: Up to 1.42-fold increase[5]
Amino Acid, Copper, and Hyaluronic Acid CompositionCollagen, ElastinDermal FibroblastsOver 2-fold increase in gene expression for both[6]
Plant-Based Adaptogen SerumAhR, TXNRD1, MT1A, MT1F, MT1G, CLCA2In vitro Epidermal Skin ModelAhR: 1.85-fold, TXNRD1: 3.93-fold, MT1A: 4.07-fold, MT1F: 6.29-fold, MT1G: 12.63-fold, CLCA2: -3.24-fold[7]

Experimental Protocol for Gene Expression Analysis in Dermatological Research

To validate the mechanism of action of a topical compound like this compound, a robust gene expression analysis protocol is essential. The following outlines a typical experimental workflow:

  • Cell Culture: Primary human dermal fibroblasts would be cultured in appropriate media.

  • Treatment: Cells would be treated with varying concentrations of this compound, a vehicle control (the cream/serum base without the active ingredient), and potentially a positive control (a compound known to modulate elastin gene expression). DHT could also be co-administered to investigate the inhibitory claims.

  • RNA Extraction: After a predetermined incubation period (e.g., 24, 48, or 72 hours), total RNA would be extracted from the fibroblast cultures using standard molecular biology techniques.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA would be assessed using spectrophotometry, and its integrity would be checked via gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: The extracted RNA would be reverse transcribed into complementary DNA (cDNA).

  • Quantitative Polymerase Chain Reaction (qPCR): qPCR would be performed on the cDNA using primers specific for the elastin gene (ELN), collagen genes (e.g., COL1A1, COL3A1), and androgen receptor gene (AR), as well as housekeeping genes for normalization.

  • Data Analysis: The relative expression of the target genes in the this compound-treated groups would be compared to the control groups. Statistical analysis would be performed to determine the significance of any observed changes in gene expression.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.

Ethocyn_Mechanism cluster_extracellular Extracellular Space cluster_cell Dermal Fibroblast DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ELN_Gene Elastin Gene (ELN) Nucleus->ELN_Gene Regulates Transcription (Proposed Inhibition by this compound) Elastin_Protein Elastin Protein ELN_Gene->Elastin_Protein Transcription & Translation This compound This compound This compound->AR Inhibits Binding

Caption: Proposed mechanism of action of this compound.

Gene_Expression_Workflow Cell_Culture 1. Human Dermal Fibroblast Culture Treatment 2. Treatment with this compound, Vehicle Control, +/- DHT Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quantification & Quality Control RNA_Extraction->QC RT 5. Reverse Transcription (RNA -> cDNA) QC->RT qPCR 6. Quantitative PCR (qPCR) (ELN, COL1A1, AR genes) RT->qPCR Data_Analysis 7. Data Analysis & Statistical Validation qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Conclusion

The validation of a cosmetic or therapeutic compound's mechanism of action is crucial for scientific credibility and targeted drug development. While this compound has shown promise in clinical studies by increasing elastin protein levels, the absence of publicly available gene expression data makes it difficult to definitively confirm its proposed mechanism of inhibiting DHT signaling to achieve this effect. Furthermore, the existing literature on the role of androgens in fibroblast function presents a complex and somewhat contradictory picture.

In contrast, other anti-aging ingredients have leveraged gene expression analysis to provide a clearer understanding of their molecular pathways, demonstrating direct effects on the transcription of key extracellular matrix genes. For researchers and developers in the field, this highlights the importance of employing molecular techniques to substantiate product claims and to guide the development of next-generation dermatological treatments. A thorough investigation of this compound's effect on the transcriptome of dermal fibroblasts would be a valuable next step in truly understanding its biological activity.

References

A Comparative Analysis of Ethocyn Concentrations for Enhanced Skin Elasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of different concentrations of Ethocyn on skin elasticity. This compound, a non-steroidal androgen receptor inhibitor, has been investigated for its potential to increase elastin (B1584352) content in the skin, thereby improving its biomechanical properties. This document summarizes available quantitative data, details experimental protocols, and provides a visual representation of its mechanism of action.

Quantitative Data Summary

Clinical studies have evaluated various concentrations of topical this compound for its efficacy in increasing dermal elastin content. The following tables summarize the key findings from available research.

This compound Concentration Duration of Treatment Primary Outcome Result Statistical Significance
0.25%60 daysIncrease in elastin contentStatistically significant increase compared to control[1][2]p < 0.05[1][2]
0.025%60 daysIncrease in elastin contentStatistically significant increase compared to control[1][2]p < 0.05[1][2]
This compound Concentration Duration of Treatment Primary Outcome Result
0.5% followed by 0.01%3 monthsAverage increase in elastin content166%

Note: While the study on 0.25% and 0.025% concentrations demonstrated a statistically significant increase in elastin content, the exact percentage of increase was not specified in the available literature.[1][2]

Comparative Performance with Tretinoin

Tretinoin is a well-established topical treatment for photoaging and is known to improve skin elasticity, primarily through the stimulation of collagen synthesis. While direct comparative studies with this compound measuring skin elasticity parameters are limited, the following table provides data on tretinoin's effects for a comparative perspective.

Treatment Concentration Duration of Treatment Primary Outcome Result Statistical Significance
Tretinoin0.05%4 monthsIncrease in skin elasticity (at higher loads)Significant increase[3]p < 0.01[3]
Tretinoin0.025% - 0.1%12 weeksStatistically significant improvements from baseline in overall photodamage, fine and coarse wrinkles, skin tone brightness, mottled pigmentation, and tactile roughness.[4]Significant improvement[4]p < 0.001[4]

Experimental Protocols

Quantification of Elastin Content (this compound Studies)
  • Study Design: A double-blind, placebo-controlled study was conducted with two groups of 20 subjects aged between 30 and 70.[1][2]

  • Treatment Application: this compound concentrations of 0.25% and 0.025% were applied twice daily to the forearms for 30 and 60 days.[1][2]

  • Biopsy Collection: 2mm punch biopsies were obtained from the treated areas at baseline and at the end of the study period.[1][2]

  • Histological Analysis: The biopsy samples were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. The sections were stained using the Verhoff-Van Gieson protocol to specifically identify elastin fibers.[1][2]

  • Image Analysis: The stained sections were analyzed using an image analysis system to quantify the elastin content. The analysis was performed by two blinded technicians to ensure objectivity.[1][2]

  • Statistical Analysis: A one-tailed, dependent variable t-test was used to determine the statistical significance of the change in elastin content.[1][2]

Measurement of Skin Elasticity (General Protocol using Cutometer)
  • Instrumentation: A Cutometer is a device that measures the viscoelastic properties of the skin using a suction method.

  • Principle: The probe of the Cutometer applies a negative pressure to the skin, drawing it into the aperture of the probe. The device then measures the depth of penetration and the ability of the skin to return to its original state after the pressure is released.

  • Key Parameters Measured:

    • R0 (Uf - Firmness/Distensibility): The maximum deformation of the skin under suction. A lower value indicates firmer skin.

    • R2 (Ua/Uf - Gross Elasticity): The overall elasticity of the skin, including the viscous component.

    • R5 (Ur/Ue - Net Elasticity): Represents the pure elastic component of the skin.

    • R7 (Ur/Uf - Biological Elasticity): The ratio of immediate retraction to maximum distension, reflecting the skin's ability to recover.

  • Procedure:

    • The subject acclimatizes to the room conditions.

    • The measurement area is cleaned.

    • The Cutometer probe is placed on the skin surface.

    • A defined negative pressure is applied for a set duration (e.g., 2 seconds), followed by a relaxation phase (e.g., 2 seconds).

    • The deformation and retraction of the skin are recorded by the device's optical system.

    • Multiple measurements are taken, and the average values of the parameters are calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action on elastin synthesis and a typical experimental workflow for its evaluation.

Ethocyn_Signaling_Pathway cluster_fibroblast Inside Fibroblast This compound This compound This compound->Inhibition DHT_Receptor Dihydrotestosterone (DHT) Receptor Nucleus Nucleus DHT_Receptor->Nucleus Translocates to DHT DHT DHT->DHT_Receptor Binds to Inhibition->DHT_Receptor Inhibits Binding Fibroblast Dermal Fibroblast Elastin_Gene Elastin Gene (ELN) Nucleus->Elastin_Gene Regulates Transcription Transcription & Translation Elastin_Gene->Transcription Tropoelastin Tropoelastin (Soluble Precursor) Transcription->Tropoelastin Elastic_Fibers Elastic Fibers (Increased Synthesis) Tropoelastin->Elastic_Fibers Assembles into

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., n=20, aged 30-70) Randomization Randomization (Double-blind) Subject_Recruitment->Randomization Baseline_Measurement Baseline Measurement (Biopsy & Elasticity) Subject_Recruitment->Baseline_Measurement Group_A Group A (this compound 0.25%) Randomization->Group_A Group_B Group B (this compound 0.025%) Randomization->Group_B Control Control (Placebo) Randomization->Control Treatment Twice Daily Application (60 days) Group_A->Treatment Group_B->Treatment Control->Treatment Final_Measurement Final Measurement (Biopsy & Elasticity) Treatment->Final_Measurement Baseline_Measurement->Randomization Data_Analysis Data Analysis (Histology & Statistics) Final_Measurement->Data_Analysis Results Results & Comparison Data_Analysis->Results

Caption: Experimental workflow for a clinical trial of this compound.

References

Safety Operating Guide

Essential Safety and Handling Guide for Ethocyn (Ethoxyheptyl Bicyclooctanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, handling, and disposal information for Ethocyn, the trade name for the chemical compound Ethoxyheptyl Bicyclooctanone. As a specialized chemical used in research and development, it is imperative to handle this compound with a comprehensive understanding of its potential hazards and the necessary precautions to ensure personnel safety and environmental protection. The following procedures are based on best practices for handling laboratory chemicals with similar structural features, in the absence of a specific Safety Data Sheet (SDS) for the pure compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is crucial to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 or P100 respirator (if not in a fume hood)
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesChemical-resistant laboratory coatNot generally required if handled in a fume hood
High-Energy Operations (e.g., sonication, heating) Face shield over chemical splash gogglesDouble-gloved nitrile glovesChemical-resistant apron over laboratory coatUse of a certified chemical fume hood is mandatory
Spill Cleanup Chemical splash goggles or face shieldHeavy-duty nitrile or butyl rubber glovesDisposable coverallsAir-purifying respirator with organic vapor cartridges

Operational Plan: From Handling to Disposal

Adherence to a strict operational workflow is critical for the safe handling of this compound. This involves careful planning of experiments, proper use of engineering controls, and meticulous execution of procedures.

Engineering Controls:

  • Ventilation: All manipulations of this compound, especially in its pure or concentrated form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of disposable bench liners is recommended to protect work surfaces and facilitate cleanup in case of a spill.

Experimental Protocols:

1. Weighing and Aliquoting:

  • Designate a specific area within the laboratory for handling this compound.
  • Before weighing, ensure the analytical balance is clean and placed within a ventilated enclosure or on a stable, draft-free surface within a fume hood.
  • Wear the appropriate PPE as outlined in the table above.
  • Use anti-static weighing dishes to prevent dispersal of powdered material.
  • Carefully transfer the desired amount of this compound using a clean spatula.
  • Close the primary container immediately after use.
  • Clean the spatula and weighing area with a suitable solvent (e.g., isopropanol) and wipe dry. Dispose of contaminated wipes as hazardous waste.

2. Solution Preparation:

  • Conduct all solution preparation steps within a chemical fume hood.
  • Slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.
  • Ensure the container is securely capped before mixing or vortexing.
  • Label the solution container clearly with the chemical name, concentration, date, and your initials.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
  • Keep the container tightly closed.
  • Store separately from strong oxidizing agents, acids, and bases.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench liners, and weighing dishes should be collected in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional and local regulations.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For a Small Spill (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Evacuate the immediate spill area if necessary.

  • Don the appropriate PPE for spill cleanup.

  • Contain the spill using absorbent pads or granules, working from the outside in.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • Clean the spill area with a suitable solvent and wipe clean.

  • Collect all contaminated materials (absorbents, PPE) in a sealed, labeled hazardous waste container.

  • Report the incident to the laboratory supervisor and Environmental Health and Safety (EHS) department.

For a Large Spill (requires EHS assistance):

  • Evacuate the laboratory immediately.

  • Alert others to stay clear of the area.

  • Activate the fire alarm if the spill is flammable and poses an immediate fire hazard.

  • Contact your institution's EHS or emergency response team from a safe location.

  • Provide details of the spilled substance, quantity, and location.

  • Do not re-enter the laboratory until it has been declared safe by authorized personnel.

Diagrams for Operational and Logical Relationships

Ethocyn_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weighing and Aliquoting B->C D Solution Preparation C->D E Securely Store this compound D->E F Clean Work Area E->F G Segregate and Label Waste F->G H Dispose of as Hazardous Waste G->H

Caption: Step-by-step workflow for the safe handling of this compound.

Spill_Response_Decision_Tree This compound Spill Response Decision Tree Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small and Manageable? Assess->SmallSpill LargeSpill Large or Unmanageable SmallSpill->LargeSpill No LabCleanup Laboratory Personnel Cleanup Protocol SmallSpill->LabCleanup Yes EHSResponse Evacuate and Call EHS/Emergency Response LargeSpill->EHSResponse Report Report Incident LabCleanup->Report EHSResponse->Report

Caption: Decision-making process for responding to an this compound spill.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。